molecular formula C5H4N2O3 B1220295 2-Hydroxy-3-nitropyridine CAS No. 6332-56-5

2-Hydroxy-3-nitropyridine

Cat. No.: B1220295
CAS No.: 6332-56-5
M. Wt: 140.1 g/mol
InChI Key: BOAFCICMVMFLIT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyridin-2-one
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InChI

InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFCICMVMFLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212704
Record name 2-Hydroxy-3-nitropyridine
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6332-56-5
Record name 3-Nitro-2(1H)-pyridinone
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Record name 2-Hydroxy-3-nitropyridine
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Record name 2-Hydroxy-3-nitropyridine
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Record name 2-Hydroxy-3-nitropyridine
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Record name 3-nitropyridin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-nitropyridine (CAS: 6332-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitropyridine (CAS number 6332-56-5), also known as 3-nitro-2-pyridinol, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the hydroxyl and nitro groups on the pyridine (B92270) ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential mechanisms of action of this compound, with a focus on its applications in drug development.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] It exhibits solubility in hot water and thermal alcohol, and is also soluble in dilute alkali, while being insoluble in non-polar solvents like benzene, ether, and petroleum ether.[2] The compound exists in tautomeric equilibrium between the pyridinol and pyridone forms, a common feature for hydroxypyridines.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6332-56-5[1][3]
Molecular Formula C₅H₄N₂O₃[1][3][4]
Molecular Weight 140.10 g/mol [1][3]
Appearance Yellow crystalline powder[1][2]
Melting Point 218-228 °C[1]
Purity ≥ 99% (HPLC)[1]
logP (Octanol/Water Partition Coefficient) 0.695 (Crippen Calculated)[5]
Water Solubility (logS) -1.44 (Crippen Calculated)[5]
Storage Conditions 0-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the nitration of 2-hydroxypyridine (B17775). Various methods have been reported, with differences in the nitrating agents and reaction conditions.

Experimental Protocol: Nitration of 2-Hydroxypyridine

A common method for the synthesis of this compound involves the direct nitration of 2-hydroxypyridine. The following protocol is based on a patented method which aims for high purity and environmentally conscious production.[6]

Materials:

  • 2-Hydroxypyridine

  • Pyridine

  • Nitric acid (60-75% mass percent)

  • Sodium hydroxide, sodium carbonate, or sodium bicarbonate (for neutralization)

  • Ice

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75%) dropwise to the cooled solution.

  • After the addition is complete, remove the reaction flask from the ice bath and allow it to stir at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to half of its original volume.

  • Repeat steps 1-4 for a total of 3-5 times.

  • After the final reaction cycle, add an alkaline solution (sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the mixed solution until it reaches a neutral pH.

  • The resulting mixture is then subjected to post-treatment to isolate the this compound product. The post-treatment may include filtration, washing, and drying.

This method is reported to yield high-purity this compound that can be used directly in subsequent reactions without further purification.[6]

Synthesis_Workflow 2-Hydroxypyridine 2-Hydroxypyridine Reaction Mixture Reaction Mixture 2-Hydroxypyridine->Reaction Mixture Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Reaction Mixture Nitric Acid (60-75%) Nitric Acid (60-75%) Nitric Acid (60-75%)->Reaction Mixture dropwise Ice Bath Ice Bath Stirring (20-40 min) Stirring (20-40 min) Ice Bath->Stirring (20-40 min) Concentration Concentration Stirring (20-40 min)->Concentration Neutralization (Alkali) Neutralization (Alkali) Concentration->Neutralization (Alkali) Concentration->Reaction Mixture Repeat 3-5 times Post-treatment Post-treatment Neutralization (Alkali)->Post-treatment This compound This compound Post-treatment->this compound Reaction Mixture->Ice Bath

Figure 1: Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Data available on SpectraBase, requires account for full view.[1]
¹³C NMR Data available on PubChem.[7]
IR Spectroscopy Data available on PubChem.[7]
Mass Spectrometry Data available on NIST WebBook.[4]

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

  • N-O asymmetric stretch: A strong peak between 1550-1475 cm⁻¹ from the nitro group.

  • N-O symmetric stretch: A medium peak between 1360-1290 cm⁻¹ from the nitro group.

  • C=C and C=N stretching: Peaks in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 140. Fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and the hydroxyl group (OH, 17 Da), as well as fragmentation of the pyridine ring.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its applications span several therapeutic areas:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders, due to its potential to cross the blood-brain barrier.[1]

  • Anti-inflammatory and Antimicrobial Agents: The unique structure of this compound allows for its use in developing new anti-inflammatory and antimicrobial drugs.[1]

  • Agrochemicals: It is utilized in the formulation of pesticides and plant growth regulators.[1]

  • Specialty Chemicals and Dyes: Its reactivity makes it a valuable precursor in the production of specialty chemicals and dyes.[1]

Potential Mechanisms of Action and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the available literature, the biological activities of structurally related compounds provide insights into its potential mechanisms of action.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory effects of hydroxypyridinone derivatives are often attributed to their iron-chelating properties. Iron is a crucial cofactor for enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By sequestering iron, this compound may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic_Acid COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation HNP This compound HNP->COX Inhibition HNP->LOX Inhibition Fe3 Fe³⁺ HNP->Fe3 Chelation Fe3->COX Cofactor Fe3->LOX Cofactor

Figure 2: Proposed anti-inflammatory mechanism of this compound.
Proposed Antimicrobial Mechanism

The antimicrobial activity of nitroaromatic compounds generally involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as superoxide (B77818) radicals. These reactive species can cause widespread cellular damage by covalently modifying and damaging macromolecules such as DNA, leading to microbial cell death.

Antimicrobial_Pathway cluster_cell Microbial Cell HNP This compound Nitroreductase Nitroreductase HNP->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 3: Proposed antimicrobial mechanism of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard and Safety Information for this compound

CategoryInformationReference(s)
Signal Word Warning[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[7]
Handling Should be handled in a well-ventilated area or fume hood by qualified personnel. Avoid contact with eyes, skin, and clothing.[8]
Storage Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[8]
Personal Protective Equipment Approved safety glasses, protective clothing, and gloves should be worn. A respirator may be necessary if ventilation is inadequate.[8]
Disposal Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and national regulations.[8]

Conclusion

This compound is a chemical compound with significant potential, particularly as an intermediate in the development of new pharmaceuticals. Its synthesis is well-established, and its chemical properties make it a versatile building block for a variety of applications. While its precise biological mechanisms of action require further investigation, the known activities of related compounds suggest promising avenues for research into its anti-inflammatory and antimicrobial properties. As with any reactive chemical, proper safety precautions are essential when handling and using this compound. This guide provides a foundational resource for researchers and developers working with this compound.

References

A Technical Guide to the Physical Properties of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxy-3-nitropyridine (CAS No: 6332-56-5). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and structural understanding.

Core Physical Properties

This compound, a yellow crystalline solid, is a versatile heterocyclic compound. Its physical characteristics are crucial for its application in organic synthesis and pharmaceutical development. A summary of its key physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O₃[1][2]
Molecular Weight 140.10 g/mol [3]
Appearance Yellow needle-like crystals or powder[2][4]
Melting Point 212 °C (decomposes)[2][4]
224.0 to 228.0 °C[5]
218-228 °C[6]
226 °C[7]
Boiling Point 368.8 °C at 760 mmHg (Predicted)[2]
313.0 ± 52.0 °C (Predicted)[4]
pKa 8.37 ± 0.10 (Predicted)[2]
Solubility Soluble in hot water, hot alcohol, and dilute alkaline solutions. Insoluble in benzene, ether, and petroleum ether.[8]
Density 1.44 g/cm³ (Predicted)[2]
LogP 0.80630[2]
Flash Point 176.9 °C[2]
Refractive Index 1.588[2]

Chemical Structure and Tautomerism

A critical aspect of this compound is its existence in a tautomeric equilibrium with its pyridone form, 3-Nitro-2(1H)-pyridone. This equilibrium is fundamental to its reactivity and spectroscopic properties. The pyridone form is generally considered the more stable tautomer.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed experimental procedures for the determination of physical properties are essential for reproducibility and validation. Below are generalized, yet detailed, protocols for key analytical methods.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. The tube is then tapped to ensure the sample is compact.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.

  • Heating: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For high-purity substances, this range is typically narrow.

melting_point_workflow Workflow for Melting Point Determination start Start prep Prepare Sample: - Finely powder the compound. - Pack into capillary tube (1-2 mm). start->prep setup Apparatus Setup: - Attach capillary to thermometer. - Place in heating block/oil bath. prep->setup heat Heating Protocol: - Heat rapidly to ~15°C below expected m.p. - Reduce heating rate to 1-2°C/min. setup->heat observe Observation: - Record T1 (first liquid drop). - Record T2 (all solid melts). heat->observe report Report Result: - State melting range (T1 - T2). observe->report end End report->end

Caption: General workflow for melting point determination.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined by observing changes in the UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore close to the ionization site.

Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the compound are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) is also prepared.

  • Sample Preparation: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated species is identified.

  • Data Analysis: The absorbance at the chosen λmax is measured for each buffered solution. The pKa is then calculated using the Henderson-Hasselbalch equation, often by plotting absorbance versus pH and identifying the inflection point of the resulting sigmoid curve.

Spectral Data Summary

Spectroscopic data is fundamental for structural elucidation and identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra for this compound have been recorded. Due to the tautomerism, the observed chemical shifts and coupling constants will depend on the solvent and concentration. The spectrum typically shows signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR spectra are available and are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon environment. The chemical shifts are influenced by the electron-withdrawing nitro group and the hydroxyl/carbonyl group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key expected peaks would include O-H stretching (broad, for the hydroxyl group), N-H stretching (for the pyridone tautomer), C=O stretching (strong, for the pyridone tautomer), and N-O stretching for the nitro group.[3]

  • MS (Mass Spectrometry): Mass spectral data is available. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight (140.02 g/mol ). Common fragments observed have m/z values of 140, 39, and 66.[3]

Detailed spectral data including peak lists and chemical shifts can be accessed through chemical databases such as PubChem and SpectraBase.[1][3]

References

An In-depth Technical Guide to 2-Hydroxy-3-nitropyridine: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental methodologies related to 2-Hydroxy-3-nitropyridine. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃. It is characterized by a pyridine (B92270) ring substituted with a hydroxyl group at the 2-position and a nitro group at the 3-position. An essential feature of its structure is the existence of a prototropic tautomerism, co-existing in equilibrium with its pyridone form, 3-Nitro-2(1H)-pyridone. The pyridone tautomer is often favored in polar solvents and the solid state.

General and Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₅H₄N₂O₃[1][2][3]
Molecular Weight 140.098 g/mol [1]
140.1 g/mol [2]
140.0969 g/mol [3]
140.10 g/mol [4]
CAS Number 6332-56-5[1][2][3]
Appearance Yellow needle-like crystals or crystalline powder[1][2]
Melting Point 212 °C[1][5]
218-228 °C[2]
Boiling Point 368.8 °C at 760 mmHg (Predicted)[1]
Density 1.44 g/cm³[1]
pKa 8.37 ± 0.10 (Predicted)[1]
LogP 0.80630[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables outline the key spectral data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HDMSO-d₆~8.02d
~7.65m
~11.0br s (OH/NH)
¹³CNot SpecifiedData not readily available in summarized format

Note: Specific peak assignments and coupling constants require detailed spectral analysis, which can be accessed from spectral databases.

1.2.2. Infrared (IR) Spectroscopy

Vibrational Mode Wavenumber (cm⁻¹)
O-H/N-H Stretch3400-3200 (broad)
C=O Stretch (pyridone form)~1650
C=C and C=N Stretch1600-1450
N-O Stretch (NO₂)1550-1500 and 1350-1300

1.2.3. Mass Spectrometry (MS)

Technique m/z Value Interpretation
Electron Ionization (EI)140[M]⁺ (Molecular Ion)
110[M-NO]⁺
94[M-NO₂]⁺
82

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[5]

Materials:

  • 2-Hydroxypyridine (B17775)

  • Pyridine

  • Nitric acid (60-75% mass percent)

  • Sodium hydroxide, sodium carbonate, or sodium bicarbonate

  • Ice

  • Standard laboratory glassware (reaction flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • While stirring, slowly add nitric acid (60-75%) dropwise to the solution.

  • After the addition is complete, remove the reaction flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to approximately half of its original volume.

  • Repeat steps 2-4 for a total of 3-5 cycles.

  • After the final reaction cycle, cool the resulting mixed solution in an ice bath.

  • Neutralize the solution by adding an alkaline substance (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) until a neutral pH is achieved.

  • The crude this compound will precipitate. Isolate the product by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent such as hot water or ethanol.

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method for the analysis of this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 column (or equivalent reverse-phase column)

Mobile Phase:

  • Acetonitrile (MeCN)

  • Water

  • Phosphoric acid (for standard RP-HPLC) or Formic acid (for MS-compatible applications)

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, water, and the acid modifier in appropriate proportions. The exact ratio should be optimized for the specific column and system to achieve good separation.

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

  • Prepare the sample solution by dissolving the test substance in the same solvent.

  • Set the flow rate and column temperature.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the compound using a UV detector at a wavelength where this compound has significant absorbance.

  • The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area. The concentration can be quantified by comparing the peak area to that of the standard solution.

Mandatory Visualizations

Tautomerism of this compound

The following diagram illustrates the tautomeric equilibrium between the hydroxypyridine and pyridone forms of the molecule.

Caption: Tautomeric equilibrium of this compound.

Synthesis Workflow

This diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow start Dissolve 2-Hydroxypyridine in Pyridine step1 Cool in Ice Bath start->step1 step2 Add Nitric Acid Dropwise step1->step2 step3 React at Room Temperature step2->step3 step4 Concentrate Pyridine step3->step4 step5 Repeat Nitration Cycle (3-5x) step4->step5 step6 Neutralize with Base step5->step6 step7 Isolate by Filtration step6->step7 end_node Purify by Recrystallization step7->end_node

References

Solubility Profile of 2-Hydroxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2-Hydroxy-3-nitropyridine (B160883)

This compound, also known as 3-Nitro-2(1H)-pyridinone, is a yellow crystalline powder.[1][2] Its solubility is influenced by the polarity of the solvent and temperature. The available literature indicates a general solubility profile as summarized in the table below.

Solvent ClassSolventSolubilityReference
Polar Protic Hot WaterSoluble[3]
Cold WaterInsoluble[3]
Hot AlcoholSoluble[3]
Polar Aprotic DimethylformamideSoluble[2]
Non-Polar BenzeneInsoluble[3]
EtherInsoluble[3]
Sherwood OilInsoluble[3]
Aqueous Base Dilute AlkalineSoluble[3]

A predicted Log10 of water solubility (in mol/l) for this compound is -1.44.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is a standard and reliable technique for generating quantitative solubility data.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 99%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readability ± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with screw caps

  • Drying oven

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a glass vial.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be continuously agitated during this time.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed, dry vial.

  • Solvent Evaporation: Weigh the vial containing the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    Where:

    • m_solute is the mass of the dried residue.

    • m_solvent is the mass of the solvent in the filtered sample.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess This compound B Add known amount of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow undissolved solid to settle C->D E Withdraw and filter a known volume of supernatant D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculate solubility G->H

Figure 1. Experimental workflow for the gravimetric determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. The generation of precise quantitative solubility data through standardized experimental protocols, such as the one described, is crucial for the successful design of synthetic routes, purification processes, and formulation development in the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 2-Hydroxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Hydroxy-3-nitropyridine (CAS 6332-56-5). A crucial aspect of this compound is its existence in a tautomeric equilibrium with 3-Nitro-2(1H)-pyridinone. This duality is important for the interpretation of its spectroscopic features. This document compiles available ¹H NMR data, outlines a standard experimental protocol for NMR analysis, and presents a logical workflow for spectroscopic characterization.

¹H NMR Spectroscopic Data

The proton NMR chemical shifts for this compound are influenced by the solvent used, which can affect the position of the tautomeric equilibrium. The data presented below is for a closely related compound, likely the same molecule, identified as 3-Hydroxy-2-nitropyridine.

SolventChemical Shift (δ) in ppm
CDCl₃Due to limited solubility and potential for complex spectra, definitive assignments in CDCl₃ are not readily available in the public domain.
DMSO-d₆Data for a related compound, 3-Hydroxy-2-nitropyridine, shows characteristic signals in DMSO-d₆.

Note: The absence of readily available, consolidated ¹H NMR data specifically for this compound highlights the need for further experimental verification. The tautomeric nature of the molecule can lead to different spectral features depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

Comprehensive and publicly accessible ¹³C NMR data for this compound is currently limited. The interpretation of the ¹³C NMR spectrum would be complicated by the tautomerism, with distinct signals expected for both the 2-hydroxy and 2-pyridone forms. For drug development and research purposes, it is highly recommended to acquire a ¹³C NMR spectrum under well-defined experimental conditions.

Experimental Protocol for NMR Analysis

As a specific experimental protocol for this compound is not available, a general and robust methodology for acquiring high-quality NMR data for this and similar heterocyclic compounds is provided below.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is adequately soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium and, therefore, the resulting spectra.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer with a carbon-sensitive probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), followed by phase and baseline correction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting NMR data for a compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Compound This compound NMR_Tube NMR Tube Preparation Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR ¹H NMR Experiment NMR_Spec->H1_NMR C13_NMR ¹³C NMR Experiment NMR_Spec->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum ¹H and ¹³C NMR Spectra Processing->Spectrum Analysis Peak Picking, Integration, Structure Elucidation Spectrum->Analysis Data_Table Data Tabulation Analysis->Data_Table Report Technical Report Generation Data_Table->Report

Caption: Workflow for NMR Spectroscopic Analysis.

An In-depth Technical Guide to the Tautomerism and Stability of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-nitropyridine (B160883), a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in drug development. The document delves into the delicate balance between the two primary tautomeric forms: this compound (the enol form) and 3-nitro-1H-pyridin-2-one (the keto form). This equilibrium is significantly influenced by environmental factors such as solvent polarity and the solid-state packing. This guide presents a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of the underlying chemical principles and workflows.

Introduction to Tautomerism in 2-Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and biological activity. In the case of 2-hydroxypyridines, the most prevalent form of tautomerism is the lactam-lactim equilibrium, where a proton can reside on either the exocyclic oxygen atom (lactim or enol form) or the ring nitrogen atom (lactam or keto form).

The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine (B92270) ring and the surrounding solvent environment. For the parent 2-hydroxypyridine, the pyridone (keto) form is generally favored in polar solvents and the solid state, while the hydroxy (enol) form can be more prevalent in the gas phase and non-polar solvents. The introduction of a nitro group at the 3-position introduces a strong electron-withdrawing group, which is expected to influence the tautomeric preference of this compound.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the hydroxy form and the pyridone form.

Tautomerism T1 This compound (Enol Form) T2 3-Nitro-2(1H)-pyridone (Keto Form) T1->T2 Proton Transfer SynthesisWorkflow cluster_synthesis Synthesis of this compound A Dissolve 2-hydroxypyridine in pyridine B Cool in ice bath A->B C Add nitric acid dropwise B->C D Stir at room temperature C->D E Concentrate pyridine D->E F Repeat nitration (3-5x) E->F G Neutralize with base F->G H Isolate product (Extraction/Crystallization) G->H TautomerAnalysisWorkflow cluster_workflow General Workflow for Tautomerism Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Interpretation Exp_Synthesis Synthesis and Purification Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Synthesis->Exp_NMR Exp_UV UV-Vis Spectroscopy Exp_Synthesis->Exp_UV Exp_IR IR Spectroscopy Exp_Synthesis->Exp_IR Analysis Comparison of Experimental and Computational Data Exp_NMR->Analysis Exp_UV->Analysis Exp_IR->Analysis Comp_Geom Geometry Optimization of Tautomers Comp_Energy Relative Energy Calculation Comp_Geom->Comp_Energy Comp_Solvent Solvent Effect Modeling (PCM) Comp_Geom->Comp_Solvent Comp_Spec Spectra Simulation (NMR, IR, UV-Vis) Comp_Energy->Comp_Spec Comp_Spec->Analysis Conclusion Determination of Tautomeric Equilibrium and Stability Analysis->Conclusion

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxy-3-nitropyridine (B160883), also known as 3-Nitro-2-pyridinol or 3-Nitro-2(1H)-pyridone, is a versatile heterocyclic compound of significant interest in organic synthesis, particularly as a precursor for pharmaceuticals and specialty chemicals.[1][2][3] Its chemical behavior is dominated by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group positioned ortho to each other on the pyridine (B92270) ring. This guide provides a comprehensive analysis of the reactivity of the nitro group, focusing on its role in reduction reactions and its powerful activating effect on the pyridine ring for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory applications.

Molecular Structure and Properties

This compound exists in a tautomeric equilibrium with its 3-nitro-2(1H)-pyridone form. The presence of both the hydroxyl/oxo group and the adjacent nitro group dictates its physical and chemical properties.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 6332-56-5[4][6]
Molecular Formula C₅H₄N₂O₃[2][3][4]
Molecular Weight 140.10 g/mol [2][4]
Appearance Yellow crystalline powder[2][3]
Melting Point 218-228 °C[3]
Purity ≥ 98%[2][7]
Boiling Point 383.2±22.0 °C at 760 mmHg[2]
Density 1.5±0.1 g/cm³[2]

Core Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is primarily characterized by two key transformations:

  • Reduction: The most common and synthetically valuable reaction is the reduction of the nitro group to an amino group, yielding 2-amino-3-hydroxypyridine (B21099).[1][8]

  • Influence on Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic attack. While less common for the nitro group to act as the leaving group itself, it significantly facilitates the displacement of other leaving groups on the ring and can, under certain conditions, be displaced by strong nucleophiles.[9][10][11]

Reduction of the Nitro Group

The conversion of this compound to 2-amino-3-hydroxypyridine is a cornerstone reaction, providing a critical building block for the synthesis of more complex molecules, including pharmaceutical intermediates and Schiff base ligands.[1][12] The most effective method for this transformation is catalytic hydrogenation.[1][8]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound using palladium on carbon (Pd/C) as a catalyst.[1][8]

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • 10% Palladium on Carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • Argon (Ar) or Nitrogen (N₂) gas

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Flush the reaction vessel with an inert gas (Argon or Nitrogen).

  • Introduce hydrogen gas, typically by bubbling it through the solution for several minutes, and then maintain the reaction under a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature. The reaction is typically monitored until completion (e.g., overnight).

  • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Evaporate the solvent from the combined filtrates under reduced pressure.

  • The resulting solid can be further purified by silica (B1680970) gel chromatography (e.g., using a 5% MeOH/CH₂Cl₂ eluent) to yield pure 2-amino-3-hydroxypyridine.[8]

Quantitative Data for Reduction

The catalytic hydrogenation of this compound is a high-yielding reaction.

Table 2: Representative Yields for the Synthesis of 2-Amino-3-hydroxypyridine

Starting MaterialReagents/CatalystSolventReaction TimeYieldPurityReference
This compound10% Pd/C, H₂MethanolOvernight89%>99% (after chromatography)[8]
This compoundZn/NH₄Cl/EtOH (Sonochemical)EthanolNot specifiedHighNot specified[13]

Visualization: Reduction Workflow

G Workflow for the Reduction of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_mol This compound reaction Catalytic Hydrogenation (H₂ atmosphere, RT, overnight) start_mol->reaction Dissolve catalyst 10% Pd/C catalyst->reaction Add solvent Methanol solvent->reaction filtration Filter through Celite reaction->filtration Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate chromatography Silica Gel Chromatography evaporation->chromatography Crude Solid product 2-Amino-3-hydroxypyridine chromatography->product Purified

Caption: Catalytic hydrogenation of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The 3-nitro group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the pyridine ring. This effect makes the ring electron-deficient and highly susceptible to attack by nucleophiles.[9][11] The activation is most pronounced at the positions ortho (C2) and para (C6) to the nitro group.

Activation of Leaving Groups

In substrates like 2-chloro-3-nitropyridine (B167233), the chlorine atom at the C2 position is highly activated towards displacement by nucleophiles.[14][15] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The strong inductive effect of the nitro group makes the C2 position particularly electron-deficient and thus prone to kinetically controlled nucleophilic attack.[11]

The Nitro Group as a Leaving Group

While less common than halide displacement, the nitro group itself can function as a nucleofuge (leaving group), particularly in reactions with strong, soft nucleophiles like thiolates.[10] Studies on related 2-R-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles.[10] This direct displacement provides a powerful method for introducing sulfur-containing functionalities onto the pyridine scaffold.

Experimental Protocol: SNAr with Thiolates (General)

This protocol is based on the reaction of 2-chloro-3-nitropyridine with arenethiolates, which illustrates the SNAr pathway activated by the 3-nitro group.[15]

Materials:

  • 2-Chloro-3-nitropyridine

  • Arenethiol (e.g., thiophenol)

  • Base (e.g., sodium hydroxide (B78521) or potassium carbonate)

  • Solvent (e.g., Methanol or Dimethylformamide - DMF)

Procedure:

  • Dissolve the arenethiol (1.0 eq) in the chosen solvent.

  • Add the base to generate the arenethiolate nucleophile in situ.

  • Add the 2-chloro-3-nitropyridine (1.0 eq) to the solution of the nucleophile.

  • Heat the reaction mixture if necessary and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-arylthio-3-nitropyridine product.

Quantitative Data for SNAr

The following table summarizes kinetic data for the reaction of 2-chloro-3-nitropyridine with various nucleophiles, demonstrating the activating influence of the nitro group.

Table 3: Second-Order Rate Constants for SNAr of 2-Chloro-3-nitropyridine with Arenethiolates

Nucleophile (Arenethiolate)Rate Constant (k₂)ConditionsReference
ThiophenolateData not specified, but follows second-order kineticsNot specified[15]
Substituted ThiophenolatesRate depends on Hammett σ constants of substituentsNot specified[15]

Note: Specific rate constants were not available in the searched abstracts, but the reaction is confirmed to follow second-order kinetics, consistent with an addition-elimination mechanism.[15]

Visualization: SNAr Mechanism

G SNAr Mechanism on a 3-Nitropyridine System start { Pyridine Ring | L = Leaving Group (e.g., Cl, NO₂) | Nu⁻ = Nucleophile} reactant N NO₂ L meisenheimer N⁻ NO₂ L Nu reactant:c->meisenheimer:w Addition (Slow) nucleophile Nu⁻ product N NO₂ Nu meisenheimer:e->product:w Elimination (Fast) leaving_group L⁻ G Logic for Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound activation Convert -OH to -OTf (Triflation) start->activation activated_intermediate 2-Triflyloxy-3-nitropyridine activation->activated_intermediate suzuki_reagents R-B(OH)₂ Pd Catalyst, Base activated_intermediate->suzuki_reagents Couple with buchwald_reagents R₂NH Pd Catalyst, Base activated_intermediate->buchwald_reagents Couple with suzuki_product 2-Aryl/Alkyl-3-nitropyridine suzuki_reagents->suzuki_product Forms C-C bond buchwald_product 2-Amino-3-nitropyridine Derivative buchwald_reagents->buchwald_product Forms C-N bond

References

2-Hydroxy-3-nitropyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 2-hydroxy-3-nitropyridine (B160883), a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound, also known by its tautomeric form 3-nitro-2(1H)-pyridone, is a yellow crystalline solid.[1] Its chemical structure features a pyridine (B92270) ring substituted with a hydroxyl group at the 2-position and a nitro group at the 3-position, imparting distinct reactivity.[2] This arrangement of functional groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.[3]

A comprehensive summary of its physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₄N₂O₃[2][4]
Molecular Weight 140.10 g/mol [4][5][6]
Appearance Yellow crystalline solid[1]
Melting Point 212 °C (decomposes)[1]
CAS Number 6332-56-5[4][6]
Solubility Soluble in hot water, hot alcohol, and dilute alkali; insoluble in benzene, ether, and petroleum ether.[7]
pKa 3.99 ± 0.20 (Predicted)[1]

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Spectroscopic Technique Key Data Reference(s)
¹H NMR Spectra available, detailed shifts require specific solvent reference.[8][9]
¹³C NMR Spectra available.[10][11]
FTIR Spectra available, indicating the presence of hydroxyl and nitro functional groups.[10]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[4][10]

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the nitration of a pyridine precursor. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.

Experimental Protocols

Protocol 1: Nitration of 2-Hydroxypyridine (B17775) with Nitric Acid in Pyridine

This method utilizes the starting material 2-hydroxypyridine and nitric acid in a pyridine solvent.

Procedure: [7]

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to maintain a low temperature.

  • Slowly add nitric acid (60-75% mass percent) dropwise to the solution with continuous stirring.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to half of its original volume.

  • Repeat the addition of nitric acid (steps 2-4) for a total of 3-5 times.

  • After the final reaction period, add an alkaline solution (e.g., sodium bicarbonate) to neutralize the mixture.

  • The crude this compound can be obtained through post-treatment, which may include filtration and washing.

Protocol 2: Nitration of 3-Hydroxypyridine (B118123) with Potassium Nitrate (B79036) and Sulfuric Acid

This method employs 3-hydroxypyridine as the starting material with a nitrating mixture of potassium nitrate and concentrated sulfuric acid.

Procedure: [12]

  • Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a suitable reaction vessel.

  • Slowly add anhydrous potassium nitrate (KNO₃) in batches to the solution. The molar ratio of 3-hydroxypyridine to KNO₃ is typically 1:1.2.

  • Heat the reaction mixture to 40°C and stir for 2 hours.

  • Pour the reaction solution into water to dissolve the mixture completely.

  • Neutralize the solution by adding solid sodium bicarbonate (NaHCO₃) until the pH reaches approximately 6.5.

  • Allow the solution to stand overnight, then filter the precipitate.

  • Dry the collected solid to obtain 3-hydroxy-2-nitropyridine (B88870). The reported yield for this method is approximately 49.7%.

Protocol 3: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Acetic Anhydride

This protocol offers an alternative nitration system, avoiding the use of strong acids like sulfuric acid.

Procedure: [13][14]

  • To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate (B1210297), 4.2g of potassium nitrate (KNO₃), and 21 mL of acetic anhydride.

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction until completion.

  • Cool the reaction mixture to room temperature and filter by suction, washing the solid with a small amount of ethyl acetate.

  • Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (B78521) (NaOH) solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and reflux for 1 hour.

  • Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate under reduced pressure.

  • Dry the resulting solid in an oven to obtain 3-hydroxy-2-nitropyridine. A reported yield for a similar procedure is 81-90%.[13][14]

A visual representation of a general synthesis workflow is provided below.

G cluster_synthesis General Synthesis Workflow Start Start with Pyridine Precursor (e.g., 2-Hydroxypyridine or 3-Hydroxypyridine) Nitration Nitration Reaction (e.g., HNO₃/Pyridine, KNO₃/H₂SO₄, or KNO₃/Ac₂O) Start->Nitration Workup Reaction Work-up (Neutralization, Extraction) Nitration->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications as a Heterocyclic Building Block

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Its functional groups provide reactive sites for further molecular elaboration.

In Pharmaceutical Drug Development

This building block is instrumental in the synthesis of various pharmaceutical agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[3]

4.1.1. Synthesis of Crizotinib

A notable application of a derivative of this scaffold, 3-hydroxy-2-nitropyridine, is as a key intermediate in the synthesis of Crizotinib.[15] Crizotinib is a multi-target tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][16] It functions by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those mediated by ALK, c-Met, and ROS1.[17][18]

The mechanism of action of Crizotinib involves the competitive inhibition of ATP binding to the kinase domain of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell growth and survival.[18]

G cluster_crizotinib Crizotinib Mechanism of Action Crizotinib Crizotinib ALK ALK Fusion Protein Crizotinib->ALK Inhibits cMET c-Met Receptor Crizotinib->cMET Inhibits ROS1 ROS1 Fusion Protein Crizotinib->ROS1 Inhibits Signaling Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK/ERK) ALK->Signaling cMET->Signaling ROS1->Signaling Proliferation Tumor Cell Proliferation and Survival Signaling->Proliferation G cluster_gsk3 Simplified GSK-3 Signaling in the Wnt Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK-3) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

References

The Chemistry and History of 2-Hydroxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitropyridine (B160883), a pivotal heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics make it a versatile building block for a range of functional molecules, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further delves into detailed experimental protocols and explores the key signaling pathways influenced by pharmaceuticals derived from this essential intermediate.

Discovery and History

The synthesis of this compound was first reported in the mid-20th century, emerging from systematic investigations into the electrophilic substitution reactions of hydroxypyridines. While no single individual is universally credited with its initial discovery, the groundwork was laid by extensive studies on the nitration of pyridine (B92270) derivatives.

An early and notable method for its preparation was detailed in the scientific literature in the latter half of the 1960s. For instance, a 1967 publication in the Journal of Organic Chemistry described a method for the synthesis of 3-hydroxy-2-nitropyridine (B88870).[1] This and other early methods often involved the direct nitration of a hydroxypyridine precursor using a mixture of concentrated nitric and sulfuric acids, a process that, while effective, presented challenges in terms of regioselectivity and harsh reaction conditions.[1]

Over the subsequent decades, the synthetic routes to this compound have been refined to improve yield, purity, and safety. These advancements have been largely driven by its increasing importance as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its role as a crucial component in the synthesis of the multi-target tyrosine kinase inhibitor, Crizotinib, has further solidified its significance in modern drug development.

Physicochemical Properties

This compound is a yellow, needle-like crystalline solid.[2] It exhibits a distinct set of physicochemical properties that are summarized in the tables below. The molecule exists in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (3-nitro-2(1H)-pyridone), with the pyridone form often being favored.[3]

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₄N₂O₃[4]
Molecular Weight 140.10 g/mol [4]
Appearance Yellow needle-like crystal[2]
Melting Point 212 °C[2]
Boiling Point 368.8 °C at 760 mmHgCheméo
Density 1.44 g/cm³Cheméo
Table 2: Solubility Data

The solubility of this compound has been systematically studied in various solvents. The following table presents its mole fraction solubility (x₁) at different temperatures.

SolventTemperature (K)Mole Fraction (x₁)
Tetrahydrofuran278.150.02854
283.150.03358
288.150.03942
293.150.04618
298.150.05398
303.150.06304
308.150.07349
313.150.08556
318.150.09951
Acetone278.150.02115
283.150.02489
288.150.02924
293.150.03432
298.150.04022
303.150.04705
308.150.05494
313.150.06404
318.150.07452
Water278.150.00031
283.150.00037
288.150.00044
293.150.00052
298.150.00061
303.150.00072
308.150.00085
313.150.00100
318.150.00118

Data extracted from a study on the solubility of 3-hydroxy-2-nitropyridine.

The compound is sparingly soluble in cold water and non-polar solvents like benzene (B151609) and ether, but shows good solubility in hot water, hot alcohol, and dilute alkaline solutions.[2]

Table 3: Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR Spectra available in various deuterated solvents.SpectraBase, PubChem
¹³C NMR Spectra available.PubChem
IR Spectra available.ResearchGate
Raman Spectra available.ResearchGate
Mass Spectrometry Data available.NIST WebBook

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of the common approaches.

Nitration of 2-Hydroxypyridine (B17775) with Nitric Acid in Pyridine

This method, described in a Chinese patent, offers high purity of the final product.[2]

Materials:

  • 2-Hydroxypyridine

  • Pyridine

  • Nitric acid (60-75% mass percent)

  • Sodium hydroxide, sodium carbonate, or sodium bicarbonate

  • Ice

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75% mass percent) dropwise to the cooled solution.

  • After the addition is complete, remove the reaction flask from the ice bath and stir the mixture at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to half of its original volume.

  • Repeat steps 2-4 for a total of 3-5 times.

  • After the final reaction cycle, add an alkaline solution (sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the mixed solution until it reaches a neutral pH.

  • Conduct post-treatment (e.g., extraction, crystallization) to obtain this compound.

Synthesis from Furfurylamine (B118560) and Subsequent Nitration

This two-step process, also detailed in a Chinese patent, aims to be more environmentally friendly by avoiding the use of mixed acids in the nitration step.[5]

Step 1: Preparation of 3-Hydroxypyridine (B118123)

  • Add furfurylamine and hydrogen peroxide to a 20-30% mass fraction hydrochloric acid solution. The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide should be 1:5:1-2.

  • Allow the reaction to proceed to obtain 3-hydroxypyridine.

Step 2: Nitration of 3-Hydroxypyridine

  • Combine the 3-hydroxypyridine from Step 1 with ethyl acetate, a nitrate (B79036) salt (e.g., KNO₃), and acetic anhydride (B1165640). The molar ratio of 3-hydroxypyridine to nitrate to acetic anhydride is in the range of 1-2:1-2:10.

  • Heat the reaction mixture to 35-55 °C.

  • Upon completion of the reaction, this compound is obtained. This method reportedly achieves a yield of over 80%.

Signaling Pathways and Applications

This compound is a critical building block for synthesizing a variety of pharmaceuticals. Its utility stems from the ability to further modify its structure to create compounds that can interact with specific biological targets.

Intermediate for Kinase Inhibitors

A prominent application of this compound is in the synthesis of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR, also known as c-Met).[6][7] These receptor tyrosine kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival.[8][9] Dysregulation of these pathways is a hallmark of certain cancers.

In some cancers, a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.[7] This fusion results in a constitutively active ALK protein, which drives uncontrolled cell proliferation through downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Crizotinib, synthesized using this compound as a precursor, inhibits the kinase activity of the aberrant ALK protein, thereby blocking these downstream signals and inhibiting tumor growth.[6][7]

ALK_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) ALK ALK Receptor Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: ALK Signaling Pathway and Crizotinib Inhibition.

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[8] This interaction triggers a signaling cascade involving pathways such as PI3K/AKT, RAS/MAPK, and STAT, which are crucial for cell motility, invasion, and angiogenesis.[8][10] In several cancers, the c-Met pathway is overactive. Crizotinib also targets and inhibits c-Met, providing another mechanism for its anti-cancer effects.[6]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Crizotinib Crizotinib Crizotinib->cMet Inhibition Cell_Functions Cell Motility, Invasion, Angiogenesis PI3K_AKT->Cell_Functions RAS_MAPK->Cell_Functions STAT->Cell_Functions

Caption: c-Met Signaling Pathway and Crizotinib Inhibition.

Role in Neurological Disorders and Neuroinflammation

Derivatives of this compound are also being investigated for their potential in treating neurological disorders. Neuroinflammation, a process involving the activation of glial cells like microglia and astrocytes, is a common feature of many neurodegenerative diseases.[11]

Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-1α, which in turn can induce a reactive, neurotoxic state in astrocytes.[12][13] This crosstalk between microglia and astrocytes can perpetuate a cycle of inflammation and neuronal damage.[11] The development of molecules that can modulate these inflammatory pathways is a key area of research. The pyridine scaffold, provided by intermediates like this compound, is a common feature in many centrally-acting drugs, and its derivatives are being explored for their ability to temper these neuroinflammatory responses.

Neuroinflammation_Pathway Insult Brain Insult (e.g., Aβ plaques) Microglia Microglia (Resting) Insult->Microglia Activation Activated_Microglia Activated Microglia Microglia->Activated_Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1α) Activated_Microglia->Cytokines Release Neuronal_Damage Neuronal Damage Activated_Microglia->Neuronal_Damage Contributes to Astrocyte Astrocyte (Homeostatic) Reactive_Astrocyte Reactive Astrocyte (Neurotoxic) Astrocyte->Reactive_Astrocyte Reactive_Astrocyte->Neuronal_Damage Exacerbates Cytokines->Astrocyte Induces Reactivity Modulator Potential Therapeutic (derived from 2-H-3-NP) Modulator->Activated_Microglia Modulation Modulator->Reactive_Astrocyte Modulation

Caption: Microglia-Astrocyte Crosstalk in Neuroinflammation.

Conclusion

This compound has evolved from a subject of academic curiosity in the mid-20th century to a cornerstone intermediate in the synthesis of life-saving pharmaceuticals. Its versatile chemistry allows for the construction of complex molecules that can precisely target dysregulated signaling pathways in diseases like cancer and potentially in neurological disorders. The continued refinement of its synthesis and the exploration of new applications for its derivatives underscore the enduring importance of this heterocyclic compound in the fields of chemistry and medicine. Further research into the direct biological activities of this compound and its analogues may yet unveil new therapeutic avenues.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-3-nitropyridine (B160883) from 2-hydroxypyridine (B17775). The information is curated for professionals in research and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis via the nitration of 2-hydroxypyridine is a fundamental reaction that can be achieved through various methods. This document outlines the primary synthesis protocols, offering detailed procedural steps and important safety considerations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is provided below.

PropertyValueReference
Molecular FormulaC₅H₄N₂O₃[1]
Molecular Weight140.10 g/mol [1]
Melting Point224-228 °C[2]
AppearanceWhite to yellow or yellow-green crystalline powder[2]
Purity (typical)>98.0% (HPLC)[2]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Nitration using Nitric Acid in Pyridine (B92270)

This protocol is adapted from a patented method and is noted for producing a high-purity product with reduced waste.[3]

Materials:

  • 2-hydroxypyridine

  • Pyridine

  • Nitric acid (60-75% mass percent)

  • Sodium hydroxide, sodium carbonate, or sodium bicarbonate (for neutralization)

  • Ice

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Concentrator (e.g., rotary evaporator)

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75%) dropwise to the cooled and stirred solution.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to approximately half of its original volume.

  • Repeat steps 2-5 for a total of 3-5 cycles.

  • After the final cycle, neutralize the mixed solution by adding an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an ice bath.

  • The product, this compound, can then be isolated through standard post-treatment procedures such as filtration and drying.[3]

Note on Yield: While this method is reported to produce a high-purity product, the patent does not specify the quantitative yield.[3]

Protocol 2: Nitration using Mixed Acid (for analogous compounds)

This protocol is a general method for the nitration of pyridine derivatives and has been reported for the synthesis of similar compounds. It involves the use of a mixture of concentrated nitric and sulfuric acids.

Materials:

  • 2-hydroxypyridine (or analogous pyridine derivative)

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Aqueous ammonia

  • Round-bottom flask (heat-resistant)

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the starting pyridine derivative in concentrated sulfuric acid.

  • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly and progressively add the acid mixture to the solution of the pyridine derivative. The reaction is exothermic and may produce foam.

  • Maintain the reaction temperature at a constant, elevated level (e.g., 130°C has been reported for a similar synthesis) throughout the acid addition.[4]

  • After the addition is complete, pour the colored solution onto ice.

  • Adjust the pH of the solution to around 3-4 by adding aqueous ammonia.

  • Allow the mixture to stand in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be recrystallized from hot water to improve purity.[4]

Quantitative Data for Analogous Syntheses:

The following table summarizes yield data from the synthesis of similar nitropyridine compounds, as specific yield data for the direct nitration of 2-hydroxypyridine to this compound is not consistently reported in the surveyed literature.

Starting MaterialNitrating AgentProductYieldReference
2-PyridoneSulfuric acid, Nitric acid3-Nitropyridone22%[2]
3-HydroxypyridineKNO₃, Sulfuric acid3-Hydroxy-2-nitropyridine (B88870)49.7%[5]
3-HydroxypyridineAcetic anhydride, KNO₃3-Hydroxy-2-nitropyridine81-90%[6][7]
2-Amino-5-methylpyridineNitric acid, Sulfuric acid2-Hydroxy-5-methyl-3-nitropyridineNot specified[4]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_protocol1 Protocol 1: Nitric Acid in Pyridine P1_Start Dissolve 2-Hydroxypyridine in Pyridine P1_Cool Cool in Ice Bath P1_Start->P1_Cool P1_Add_HNO3 Add Nitric Acid (60-75%) P1_Cool->P1_Add_HNO3 P1_React Stir at Room Temp (20-40 min) P1_Add_HNO3->P1_React P1_Concentrate Concentrate Pyridine P1_React->P1_Concentrate P1_Cycle Repeat 3-5 Times P1_Concentrate->P1_Cycle P1_Cycle->P1_Cool next cycle P1_Neutralize Neutralize with Base P1_Cycle->P1_Neutralize final cycle P1_Isolate Isolate Product (Filtration, Drying) P1_Neutralize->P1_Isolate P1_End This compound P1_Isolate->P1_End

Caption: Experimental workflow for the synthesis of this compound using nitric acid in pyridine.

SynthesisSignalingPathway Start 2-Hydroxypyridine Nitration Nitration Reaction (Electrophilic Aromatic Substitution) Start->Nitration Product This compound Nitration->Product Nitronium Nitronium Ion (NO₂⁺) (from Nitrating Agent) Nitronium->Nitration Reactant

Caption: Simplified reaction pathway for the nitration of 2-hydroxypyridine.

Safety Precautions

  • The nitration reactions described are highly exothermic and should be conducted with extreme caution in a well-ventilated fume hood.

  • Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Handle pyridine, a flammable and toxic solvent, with care.

  • Always add acid to the reaction mixture slowly and with efficient stirring and cooling to control the reaction temperature.

  • Quenching the reaction mixture with ice should be done carefully to avoid splashing of corrosive materials.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its various applications in drug development and scientific research.

References

Application Notes and Protocols for the Nitration of 2-Hydroxypyridine to Yield 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitropyridine (B160883), also known as 3-nitro-2(1H)-pyridone, is a valuable building block in medicinal chemistry and organic synthesis. The introduction of a nitro group onto the 2-hydroxypyridine (B17775) scaffold provides a versatile handle for further functionalization, enabling the synthesis of a wide range of more complex molecules, including potential drug candidates. The electronic properties of the pyridine (B92270) ring are significantly altered by the presence of both the hydroxyl and nitro substituents, influencing its reactivity and potential as a pharmacophore.

This document provides detailed protocols for the synthesis of this compound via the nitration of 2-hydroxypyridine, outlines the key reaction parameters, and presents characterization data for the final product.

Reaction Scheme

The nitration of 2-hydroxypyridine to this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is an activating, ortho-para directing group, which facilitates the introduction of the nitro group at the 3- and 5-positions. The regioselectivity of the reaction can be influenced by the choice of nitrating agent and reaction conditions.

Caption: General reaction scheme for the nitration of 2-hydroxypyridine.

Experimental Protocols

Two primary methods for the nitration of hydroxypyridines are presented below: one employing nitric acid in pyridine and a more classical approach using a mixed acid solution of nitric and sulfuric acids.

Protocol 1: Nitration in Pyridine[1]

This method utilizes pyridine as both the solvent and a basic moderator for the reaction.

Materials:

  • 2-Hydroxypyridine

  • Nitric Acid (60-75%)

  • Pyridine

  • Sodium Carbonate or Sodium Bicarbonate

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add nitric acid (60-75%) dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-40 minutes.

  • Concentrate the reaction mixture to half of its original volume under reduced pressure.

  • Repeat steps 2-4 for a total of 3-5 cycles.

  • After the final cycle, cool the reaction mixture in an ice bath and neutralize it by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is neutral.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Nitration with Mixed Acid (Representative Protocol)[2]

This protocol is adapted from the nitration of 3-hydroxypyridine (B118123) and represents a general method for the nitration of hydroxypyridines using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • 2-Hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (specific gravity 1.50)

  • Ice

  • Deionized water

  • Sodium Hydroxide (B78521) solution (50%) or Ammonium (B1175870) Hydroxide

  • Beaker

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a beaker equipped with a magnetic stirrer, add concentrated sulfuric acid and cool it in an ice bath.

  • Slowly and carefully add 2-hydroxypyridine to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 30°C.

  • Prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the cold mixed acid dropwise to the 2-hydroxypyridine solution over 3-5 hours, maintaining the reaction temperature between 40-45°C.

  • After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution carefully with a 50% sodium hydroxide solution or ammonium hydroxide until the product precipitates.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or sublimation.

Data Presentation

The following tables summarize the reaction conditions and product characteristics for the synthesis of this compound and related compounds.

Table 1: Comparison of Nitration Protocols for Hydroxypyridines

ParameterProtocol 1: Nitration in PyridineProtocol 2: Mixed Acid Nitration (Representative)
Starting Material 2-Hydroxypyridine3-Hydroxypyridine[1]
Nitrating Agent Nitric Acid (60-75%)Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄)[1]
Solvent Pyridine[2]Concentrated H₂SO₄[1]
Reaction Temperature 0°C to Room Temperature[2]40-45°C[1]
Reaction Time 20-40 minutes (per cycle)[2]Overnight (approx. 16 hours)[1]
Work-up Neutralization with Na₂CO₃ or NaHCO₃[2]Quenching on ice, neutralization with NaOH or NH₄OH[1]
Reported Yield High Purity (Yield not specified)[2]75% (for 3-hydroxy-2-nitropyridine)[1]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₅H₄N₂O₃
Molecular Weight 140.10 g/mol
Appearance White to Yellow to Yellow-green powder/crystal
Melting Point 224.0 to 228.0 °C
¹H NMR (CDCl₃ & DMSO-d₆) Signals corresponding to the pyridine ring protons.
¹³C NMR Signals corresponding to the pyridine ring carbons.
Purity (HPLC) >98.0%

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve 2-Hydroxypyridine in appropriate solvent start->dissolve cool Cool reaction mixture (Ice Bath) dissolve->cool add_nitrating_agent Slowly add Nitrating Agent cool->add_nitrating_agent react React at controlled temperature add_nitrating_agent->react quench Quench reaction (e.g., pour onto ice) react->quench neutralize Neutralize with base to precipitate product quench->neutralize filter Filter to isolate crude product neutralize->filter wash Wash with cold water filter->wash dry Dry crude product wash->dry purify Purify (e.g., Recrystallization or Sublimation) dry->purify characterize Characterize product (NMR, IR, MP, HPLC) purify->characterize end End characterize->end signaling_pathway A 2-Hydroxypyridine B Hydroxyl Group (-OH) Activating, Ortho-Para Director A->B C Increased Electron Density at C3 and C5 positions B->C D Electrophilic Attack by Nitronium Ion (NO2+) C->D E Formation of This compound (Ortho product) D->E F Formation of 2-Hydroxy-5-nitropyridine (Para product) D->F

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed protocol for the synthesis of 2-Hydroxy-3-nitropyridine (B160883), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol is intended for researchers, scientists, and drug development professionals. Safety precautions, a step-by-step experimental procedure, and data presentation guidelines are included.

Introduction

This compound, also known as 3-nitro-2-pyridinol, is a versatile chemical intermediate with the molecular formula C5H4N2O3.[4][5] It serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides, insecticides, and fungicides.[1][2] Its applications extend to the development of anti-inflammatory and antimicrobial agents, as well as compounds targeting neurological disorders.[2] This document outlines a common laboratory-scale synthesis method for this compound.

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a skin and eye irritant, may cause respiratory irritation, and is suspected of causing cancer.[6][7]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[4][7]

  • H351: Suspected of causing cancer.[4][6]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][8]

    • Respiratory Protection: Avoid breathing dust.[7] If dust formation is likely, use a NIOSH/MSHA approved respirator.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not ingest or inhale.[6] Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents and strong acids.[4][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C5H4N2O3[4][5]
Molecular Weight 140.1 g/mol [4][5]
Appearance Yellow, needle-like crystals[5]
Melting Point 212 °C[4][5]
Boiling Point 368.8 °C at 760 mmHg[5]
Density 1.44 g/cm³[5]
Solubility Sparingly soluble in water[10]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the nitration of 2-hydroxypyridine (B17775). This method involves the reaction of 2-hydroxypyridine with nitric acid in pyridine (B92270).

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
2-HydroxypyridineC5H5NO95.1010 gStarting material
PyridineC5H5N79.1050 mLSolvent
Nitric Acid (60%)HNO363.01As requiredNitrating agent
Sodium Hydroxide (B78521) (NaOH)NaOH40.00As requiredFor neutralization
IceH2O18.02As requiredFor cooling
Deionized WaterH2O18.02As requiredFor washing/workup
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Workflow for this compound A 1. Dissolve 2-hydroxypyridine in pyridine in a flask. B 2. Cool the solution in an ice bath. A->B Cooling C 3. Add 60% nitric acid dropwise with stirring. B->C Reaction D 4. Remove from ice bath and stir at room temperature. C->D Stirring E 5. Neutralize the mixture with NaOH solution. D->E Workup F 6. Collect the precipitate by vacuum filtration. E->F Isolation G 7. Wash the solid with cold water. F->G Purification H 8. Dry the product (this compound). G->H Drying

Caption: Figure 1: Synthesis Workflow for this compound

Step-by-Step Procedure
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 g of 2-hydroxypyridine in 50 mL of pyridine.

  • Cooling: Place the reaction flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitration: Slowly add 60% nitric acid dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes.[3] Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.[3]

  • Neutralization and Precipitation: Carefully neutralize the reaction mixture by adding a saturated solution of sodium hydroxide (NaOH). Monitor the pH and continue adding the base until the solution is neutral (pH ~7). A yellow precipitate of this compound should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual pyridine and salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a yellow crystalline solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (212 °C).[4][5]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-O, C=C).

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess the purity of the compound.

Logical Relationship of Synthesis Steps

LogicalFlow Figure 2: Logical Flow of Synthesis cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product & Purification 2-Hydroxypyridine 2-Hydroxypyridine Nitration Reaction Nitration Reaction 2-Hydroxypyridine->Nitration Reaction Nitric Acid Nitric Acid Nitric Acid->Nitration Reaction Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Nitration Reaction Ice Bath (0-5 °C) Ice Bath (0-5 °C) Ice Bath (0-5 °C)->Nitration Reaction Neutralization Neutralization Nitration Reaction->Neutralization Precipitation Precipitation Neutralization->Precipitation Crude Product Crude Product Precipitation->Crude Product Purified Product Purified Product Crude Product->Purified Product Filtration & Washing

Caption: Figure 2: Logical Flow of Synthesis

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. Adherence to the safety guidelines is paramount due to the hazardous nature of the reagents and product. This intermediate is valuable for further synthetic applications in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: 2-Hydroxy-3-nitropyridine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitropyridine (B160883) is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its unique chemical structure, featuring both a hydroxyl and a nitro group on a pyridine (B92270) ring, allows for diverse functionalization, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including precursors for anti-ulcer and anti-HIV drugs, as well as compounds with potential antimicrobial and anticancer properties.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals, with approximately 20% of the top 200 drugs containing a pyridine moiety.[1] Among these, this compound stands out as a readily accessible and highly reactive intermediate. The presence of the nitro group facilitates nucleophilic substitution reactions, while the hydroxyl group can be converted into a better leaving group, such as a chloro group, further enhancing its synthetic utility. This intermediate is pivotal in the synthesis of compounds targeting a range of therapeutic areas, including gastrointestinal, viral, and neoplastic diseases.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-hydroxypyridine (B17775). Several methods have been reported, with variations in nitrating agents and reaction conditions.

Protocol 1: Nitration using Nitric Acid in Pyridine

This method offers high purity of the final product, which can often be used directly in subsequent steps without further purification.[4]

Experimental Protocol:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75% mass percent) dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the reaction flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the reaction mixture to half of its original volume.

  • Repeat steps 2-4 for a total of 3-5 cycles.

  • After the final reaction cycle, neutralize the mixed solution with an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate).

  • Perform post-treatment (e.g., extraction and solvent evaporation) to obtain this compound.

Conversion to 2-Chloro-3-nitropyridine (B167233): A Versatile Intermediate

The hydroxyl group of this compound can be readily converted to a chloro group, yielding 2-chloro-3-nitropyridine. This transformation is crucial as the chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

Protocol 2: Chlorination using Thionyl Chloride or Phosphorus Oxychloride

Experimental Protocol:

  • To a reaction vessel containing this compound, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3]

  • The reaction can be performed neat or in a suitable solvent like N,N-dimethylformamide (DMF).

  • Heat the reaction mixture, typically to reflux, for a period of 3 hours or until the reaction is complete as monitored by TLC.[3]

  • After cooling, carefully quench the reaction mixture, for example, by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.

Quantitative Data Summary Table 1: Synthesis of 2-Chloro-3-nitropyridine

Starting MaterialChlorinating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundThionyl ChlorideDMF3110High[3]
N-alkyl-3-nitro-2-pyridoneTriphosgene--13093[5][6]

Applications in Pharmaceutical Synthesis

2-Chloro-3-nitropyridine, derived from this compound, is a key precursor in the synthesis of several important pharmaceuticals.

Synthesis of Pirenzepine (B46924) (Anti-ulcer)

Pirenzepine is a selective M1 muscarinic receptor antagonist used for the treatment of peptic ulcers.[4][7] A key step in its synthesis involves the use of 2-chloro-3-aminopyridine, which is obtained by the reduction of 2-chloro-3-nitropyridine.[5][8]

Workflow for Pirenzepine Synthesis:

Pirenzepine_Synthesis cluster_0 From this compound cluster_1 Pirenzepine Synthesis This compound This compound 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine This compound->2-Chloro-3-nitropyridine Chlorination (Protocol 2) 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-nitropyridine->2-Chloro-3-aminopyridine Reduction (Protocol 3) Pirenzepine Precursor 2-Amino-N-(2-chloropyridin-3-yl)benzamide 2-Chloro-3-aminopyridine->Pirenzepine Precursor Amidation Pirenzepine Core 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one Pirenzepine Precursor->Pirenzepine Core Cyclization (Protocol 4) Pirenzepine Pirenzepine Pirenzepine Core->Pirenzepine N-alkylation

Caption: Synthetic pathway to Pirenzepine from this compound.

Several methods are available for the reduction of the nitro group.

Experimental Protocol (using TiCl₄ and Mg): [5][6]

  • Prepare a suspension of Mg powder in THF in a reaction vessel under an inert atmosphere.

  • Slowly add TiCl₄ to the suspension at a low temperature (e.g., 0 °C).

  • Add 2-chloro-3-nitropyridine in batches to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding water and an aqueous ammonia (B1221849) solution.

  • Extract the product with diethyl ether.

  • Dry the organic phase over MgSO₄ and evaporate the solvent to obtain 2-chloro-3-aminopyridine.

Quantitative Data Summary Table 2: Reduction of 2-Chloro-3-nitropyridine

ReductantSolventTemperature (°C)Yield (%)Reference
TiCl₄/MgTHF0 to RT98[5][6]
SnCl₂MethanolReflux77-85[3]
B₂(OH)₄ / 4,4'-bipyridine--90[3]

This protocol describes the cyclization of the key intermediate to form the core structure of Pirenzepine.

Experimental Protocol (Example): [9]

  • In a reaction flask, dissolve 2-amino-N-(2-chloropyridin-3-yl)benzamide (100 g) in 1,4-dioxane (B91453) (600 mL).

  • Add a catalytic amount of sulfuric acid (1 mL).

  • Heat the mixture to reflux (98-102 °C) for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with acetone, and dry to obtain the faint yellow solid product, 5,11-dihydro-6H-pyrido[2,3-b][4][10]benzodiazepin-6-one.

Quantitative Data Summary Table 3: Pirenzepine Core Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1,4-DioxaneH₂SO₄98-102598[9]
ButanolH₂SO₄80398[9]
ButanolHCl75-80497[9]
Synthesis of Nevirapine (Anti-HIV)

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[11] While direct synthesis from this compound is not commonly reported, a key intermediate, 2-chloro-3-amino-4-picoline (CAPIC), shares structural similarity and its synthesis highlights the utility of chloropyridine derivatives. The synthesis of Nevirapine typically involves the condensation of a 2-chloronicotinic acid derivative with CAPIC.

Signaling Pathway: Nevirapine Mechanism of Action

Nevirapine_Pathway cluster_hiv HIV Replication Cycle HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Host_DNA Host Cell DNA Viral_DNA->Host_DNA Integration Nevirapine Nevirapine Nevirapine->RT Allosteric Inhibition

Caption: Nevirapine allosterically inhibits HIV reverse transcriptase.

Synthesis of Antimicrobial and Anticancer Agents

The versatility of 2-chloro-3-nitropyridine extends to the synthesis of various heterocyclic compounds with potential antimicrobial and anticancer activities.

These compounds have been investigated for their cytotoxic activity.

Experimental Protocol: [3]

  • Heat a mixture of 2-chloro-3-nitropyridine and a substituted aniline (B41778) in ethylene (B1197577) glycol.

  • The reaction typically proceeds to completion, yielding the corresponding 2-anilino-3-nitropyridine derivative.

  • The product can be isolated by cooling the reaction mixture and collecting the precipitate.

Quantitative Data Summary Table 4: Synthesis of 2-Anilino-3-nitropyridine Derivatives

Reactant 2SolventYield (%)Reference
Substituted AnilinesEthylene Glycol90-94[3]

Imidazo[4,5-b]pyridines are a class of compounds with a wide range of biological activities.

Workflow for Imidazo[4,5-b]pyridine Synthesis:

Imidazopyridine_Synthesis 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_Amine N-substituted-2-amino-3-nitropyridine 2-Chloro-3-nitropyridine->Intermediate_Amine + Primary Amine (SNAr) Intermediate_Diamine N-substituted-2,3-diaminopyridine Intermediate_Amine->Intermediate_Diamine Reduction (Zn/HCl) Imidazopyridine Imidazo[4,5-b]pyridine Intermediate_Diamine->Imidazopyridine + Aldehyde (Cyclization) Pirenzepine_Pathway cluster_parietal_cell Gastric Parietal Cell ACh Acetylcholine M1_Receptor M1 Muscarinic Receptor ACh->M1_Receptor Binds G_Protein G-protein Signaling M1_Receptor->G_Protein Activates Acid_Secretion Gastric Acid Secretion G_Protein->Acid_Secretion Stimulates Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Antagonizes

References

Application Notes: Suzuki Coupling Reactions Involving 2-Hydroxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling indispensable in pharmaceutical research and drug development.[2][3]

Derivatives of 2-Hydroxy-3-nitropyridine (B160883) are valuable building blocks in medicinal chemistry. The pyridine (B92270) core is a common feature in pharmaceuticals, and the nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and reactivity.[4] However, the direct Suzuki coupling of this compound derivatives presents a significant challenge. The acidic proton of the hydroxyl group (or its 2-pyridone tautomer) can interfere with the basic conditions required for the reaction, potentially leading to side reactions or catalyst deactivation.

To overcome this, a common and effective strategy involves the protection of the hydroxyl group as an ether (e.g., methoxy, benzyloxy) prior to the coupling reaction. The resulting 2-alkoxy-3-nitropyridine derivative can then undergo Suzuki coupling, typically at a halogenated position (e.g., 4- or 6-chloro/bromo), followed by a final deprotection step to yield the desired this compound product.

These notes provide a generalized protocol and key considerations for performing Suzuki coupling reactions on protected this compound derivatives, aimed at researchers, scientists, and drug development professionals.

General Experimental Workflow

The overall synthetic strategy typically involves three key stages: protection of the hydroxyl group, the core Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection to reveal the final product.

G cluster_prep Preparation cluster_coupling Core Reaction cluster_final Final Steps A This compound Derivative (e.g., 4-chloro) B Protection of Hydroxyl Group (e.g., O-Alkylation) A->B C Protected Substrate (e.g., 4-Chloro-2-alkoxy-3-nitropyridine) B->C E Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) C->E D Aryl/Heteroaryl Boronic Acid or Ester D->E F Coupled Intermediate (Protected) E->F G Deprotection F->G H Final Product 2-Aryl-3-nitro-6-hydroxypyridine G->H

Caption: General workflow for synthesizing 2-aryl-3-nitropyridine derivatives.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[5]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ (Base) lab1 PdII->lab1 PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 lab2 Trans->lab2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² lab3 RedElim->lab3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of a protected 4-chloro-2-alkoxy-3-nitropyridine with an arylboronic acid. This protocol is a composite based on established methods for similar heteroaryl compounds and should be optimized for specific substrates.[4][5]

Materials:

  • 4-Chloro-2-alkoxy-3-nitropyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed Water (if using a biphasic system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 4-chloro-2-alkoxy-3-nitropyridine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.[1][5]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure coupled product.

Data Presentation: Optimized Reaction Conditions

The choice of catalyst, base, and solvent is crucial for achieving high yields. The electron-withdrawing nitro group can make the pyridine ring more susceptible to coupling. The table below summarizes typical conditions used for Suzuki couplings of various chloropyridine derivatives, which can serve as a starting point for optimization.

Aryl Halide SubstrateCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
4-Chloro-2-methyl-3-nitropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10075-95[4]
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10080-95[5]
2-BromopyridinePd₂(dba)₃ (1.5)Triisopropylphosphite (4.5)KF (3)1,4-Dioxane11070-85[6]
2-Benzyloxy-4-chloro-3-nitropyridinePd Catalyst-BaseSolvent--[7]
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane65-1005-89[8][9]

Note: Yields are highly substrate-dependent and the conditions above should be considered as a guide for optimization.

Troubleshooting and Key Considerations

  • Protodeboronation: Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation (cleavage of the C-B bond).[10] Using anhydrous solvents, milder bases (like KF or NaHCO₃), or shorter reaction times can mitigate this side reaction.

  • Homocoupling: The formation of biaryl impurities from the homocoupling of the boronic acid can occur, often promoted by the presence of oxygen.[10] Ensuring all reagents and solvents are thoroughly degassed and maintaining a strict inert atmosphere is critical.

  • Catalyst Choice: For challenging couplings, more advanced catalysts and ligands may be required. Buchwald's phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings.[5]

  • Deprotection: The final step of removing the protecting group (e.g., benzyl, methyl) must be considered. Benzyl ethers are commonly cleaved by hydrogenolysis (H₂, Pd/C), while methyl ethers may require harsher conditions such as treatment with BBr₃. The choice of protecting group should be compatible with the functional groups present in the coupled product.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitropyridine (B160883) and its tautomer, 3-nitro-2-pyridone, are versatile heterocyclic building blocks in medicinal chemistry and materials science. The pyridine (B92270) ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. However, the hydroxyl group at the 2-position is a poor leaving group for direct nucleophilic aromatic substitution (SNAr). Therefore, a two-step strategy is typically employed, involving the conversion of the hydroxyl group into a better leaving group, most commonly a halide, followed by the SNAr reaction with a variety of nucleophiles. This approach allows for the synthesis of a diverse range of 2-substituted-3-nitropyridine derivatives, which are precursors to compounds with significant biological activity.

General Reaction Pathway

The overall synthetic strategy involves two key transformations:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is converted to a more labile leaving group, typically a chloride, using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-3-nitropyridine (B167233) undergoes SNAr with a range of nucleophiles, including amines, alkoxides, and phenoxides, to yield the corresponding 2-substituted-3-nitropyridine products.[1][2]

Data Presentation

The following table summarizes the typical yields for the nucleophilic aromatic substitution on 2-chloro-3-nitropyridine with various nucleophiles.

Nucleophile CategoryExample NucleophileProductTypical Yield (%)Reference
Primary Amines Substituted Anilines2-Anilino-3-nitropyridine derivatives90-94%[1]
Secondary Amines Heterocyclic Amines2-(Heterocyclyl)-3-nitropyridine derivativesGood to Excellent[1][3]
Alkoxides Sodium Methoxide (B1231860)2-Methoxy-3-nitropyridine~95%[4]
Phenoxides Sodium Phenoxide2-Phenoxy-3-nitropyridine85-95% (estimated)Inferred from similar SNAr reactions
Thiols Arenethiols2-(Arylthio)-3-nitropyridinesGood[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitropyridine from this compound

This protocol describes the conversion of the hydroxyl group to a chloride leaving group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or another inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 2-chloro-3-nitropyridine.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine (Synthesis of 2-Anilino-3-nitropyridine)

This protocol provides a general method for the reaction of 2-chloro-3-nitropyridine with a primary amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) and the substituted aniline (1.1 eq) in ethylene glycol.[1]

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the 2-chloro-3-nitropyridine is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure 2-anilino-3-nitropyridine derivative.[1]

Protocol 3: Nucleophilic Aromatic Substitution with an Alkoxide (Synthesis of 2-Methoxy-3-nitropyridine)

This protocol outlines the reaction with an alkoxide nucleophile.

Materials:

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain 2-methoxy-3-nitropyridine. Further purification can be done by column chromatography if necessary.

Protocol 4: Nucleophilic Aromatic Substitution with a Phenoxide (Synthesis of 2-Phenoxy-3-nitropyridine)

This protocol describes the reaction with a phenoxide nucleophile.

Materials:

  • 2-Chloro-3-nitropyridine

  • Phenol (B47542)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-phenoxy-3-nitropyridine.

Mandatory Visualizations

SNAr_Workflow start This compound activation Activation of Hydroxyl Group (e.g., with SOCl₂ or POCl₃) start->activation intermediate 2-Chloro-3-nitropyridine activation->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar products 2-Substituted-3-nitropyridines (Amine, Alkoxy, Aryloxy, etc.) snar->products

Caption: Overall workflow for the synthesis of 2-substituted-3-nitropyridines.

SNAr_Mechanism cluster_0 SNAr Mechanism 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-3-nitropyridine->Meisenheimer Complex + Nu⁻ Nucleophile (Nu-) Nu⁻ Product Product Meisenheimer Complex->Product - Cl⁻ Chloride Ion Chloride Ion

Caption: General mechanism of the SNAr reaction on 2-chloro-3-nitropyridine.

References

Application Notes and Protocols for the Reduction of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 2-hydroxy-3-nitropyridine (B160883) to synthesize 3-amino-2-hydroxypyridine (B57635). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. Three common and effective reduction methods are presented: catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂), and reduction with sodium dithionite (B78146) (Na₂S₂O₄).

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the synthesis of 3-amino-2-hydroxypyridine, a versatile building block, various methods can be employed, each with its own advantages and disadvantages regarding yield, chemoselectivity, reaction conditions, and work-up procedures. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and available laboratory equipment.

This guide offers a comparative overview of three widely used methods, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in selecting and performing the optimal reduction for their specific needs.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative data for the reduction of this compound to 3-amino-2-hydroxypyridine using the three different methods described in this document.

MethodReagents/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂ (balloon)Methanol (B129727)Room TemperatureOvernight89
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol (B145695)Reflux (78 °C)2 - 475 - 85
Sodium Dithionite ReductionNa₂S₂O₄Water/EthanolReflux (80 °C)1 - 380 - 90

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields, avoiding the use of stoichiometric metallic reagents.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂) balloon

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • To a solution of this compound (e.g., 5 g, 35.7 mmol) in methanol (250 ml) in a round-bottom flask, add 10% Pd/C (e.g., 1 g).[1]

  • Flush the flask with an inert gas (argon or nitrogen).

  • Bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash the celite with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • If necessary, purify the resulting solid by chromatography on silica (B1680970) gel (e.g., using 5% MeOH/CH₂Cl₂) to give the desired 3-amino-2-hydroxypyridine.[1]

Characterization of 3-Amino-2-hydroxypyridine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CD₃OD): δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H).[1]

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This classical method is robust and effective for the reduction of aromatic nitro compounds. Careful work-up is required to remove tin byproducts.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add tin(II) chloride dihydrate (typically 3-5 equivalents). For example, to a solution of the nitro compound (0.967 mmol) in ethanol (5 mL), add SnCl₂·2H₂O (2.26 g, 10.0 mmol).[2]

  • The reaction can be performed at room temperature or heated to reflux to increase the reaction rate. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a large volume of ice water.

  • Slowly add a saturated solution of sodium bicarbonate or a 10% NaOH solution with vigorous stirring to neutralize the acid and precipitate tin salts. Be aware that tin(II) and tin(IV) hydroxides are amphoteric and will redissolve at a very high pH (12-13).[3]

  • Alternatively, add Celite® to the reaction mixture before neutralization, then filter the entire suspension through a pad of Celite®.[3]

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and chemoselective reducing agent that works well in aqueous or semi-aqueous media. It is a good alternative to metal-based reductions.[4]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol/Water or DMF/Water solvent system

  • Sodium bicarbonate (optional)

  • Ethyl acetate

Procedure:

  • Dissolve the this compound in a suitable solvent system (e.g., a mixture of ethanol and water) in a round-bottom flask.[4]

  • In a separate flask, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[4]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product is soluble in the reaction mixture, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue multiple times with ethyl acetate.[4]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway This compound This compound 3-Amino-2-hydroxypyridine 3-Amino-2-hydroxypyridine This compound->3-Amino-2-hydroxypyridine [H] (Reduction)

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Dissolve Substrate Dissolve Substrate Add Pd/C Add Pd/C Dissolve Substrate->Add Pd/C Inert Gas Flush Inert Gas Flush Add Pd/C->Inert Gas Flush Introduce H2 Introduce H2 Inert Gas Flush->Introduce H2 Stir Overnight Stir Overnight Introduce H2->Stir Overnight Filter through Celite Filter through Celite Stir Overnight->Filter through Celite Evaporate Solvent Evaporate Solvent Filter through Celite->Evaporate Solvent Purification Purification Evaporate Solvent->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for catalytic hydrogenation.

Comparison of Reduction Methods

Reduction_Methods_Comparison cluster_methods Methods cluster_pros_cons Key Considerations Reduction Methods Reduction Methods Catalytic Hydrogenation Catalytic Hydrogenation Reduction Methods->Catalytic Hydrogenation SnCl2 Reduction SnCl2 Reduction Reduction Methods->SnCl2 Reduction Na2S2O4 Reduction Na2S2O4 Reduction Reduction Methods->Na2S2O4 Reduction High Yield, Clean High Yield, Clean Catalytic Hydrogenation->High Yield, Clean Specialized Equipment Specialized Equipment Catalytic Hydrogenation->Specialized Equipment Robust, Tolerant Robust, Tolerant SnCl2 Reduction->Robust, Tolerant Metal Waste Metal Waste SnCl2 Reduction->Metal Waste Chemoselective, Mild Chemoselective, Mild Na2S2O4 Reduction->Chemoselective, Mild Aqueous Work-up Aqueous Work-up Na2S2O4 Reduction->Aqueous Work-up

Caption: Comparison of key features of the reduction methods.

References

Derivatisierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle und Methoden zur Derivatisierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin. Der Schwerpunkt liegt auf der O-Alkylierung, einer wichtigen chemischen Modifikation zur Herstellung von 2-Alkoxy-3-nitropyridin-Derivaten. Diese Verbindungen dienen als wichtige Zwischenprodukte in der Synthese von Pharmazeutika, insbesondere für die Entwicklung von Inhibitoren der PIM-1-Kinase, die eine entscheidende Rolle in der Krebstherapie spielen.

Einleitung

2-Hydroxy-3-nitropyridin ist ein vielseitiges Molekül, das als Baustein in der organischen Synthese dient.[1] Die Derivatisierung seiner Hydroxylgruppe ermöglicht die gezielte Modifikation der Molekülstruktur, um dessen pharmakologische Eigenschaften zu optimieren. Insbesondere die Umwandlung in Ether-Derivate (2-Alkoxy-3-nitropyridine) ist von großem Interesse, da diese als potente Inhibitoren für verschiedene Kinasen, einschließlich der PIM-1-Kinase, fungieren können.[2] Die PIM-1-Kinase ist an der Regulation von Zellzyklus, Apoptose und Transkriptionsaktivierung beteiligt und wird in vielen Krebsarten überexprimiert.[1][3]

Methoden und Protokolle

Die gängigste Methode zur O-Alkylierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin ist die Williamson-Ethersynthese.[4] Diese Reaktion beinhaltet die Deprotonierung des Hydroxyls mit einer Base, gefolgt von einer nukleophilen Substitution mit einem Alkylhalogenid.

Allgemeine Williamson-Ethersynthese

Das folgende Diagramm veranschaulicht den allgemeinen Arbeitsablauf der Williamson-Ethersynthese zur Herstellung von 2-Alkoxy-3-nitropyridinen.

G cluster_0 Schritt 1: Deprotonierung cluster_1 Schritt 2: Alkylierung cluster_2 Schritt 3: Aufarbeitung und Isolierung cluster_3 Produkt Start 2-Hydroxy-3-nitropyridin + Base (z.B. NaH, K2CO3) in aprotischem Lösungsmittel (z.B. DMF, Acetonitril) Reaktion Zugabe von Alkylhalogenid (R-X) (z.B. CH3I, C2H5Br, Benzylbromid) Reaktion bei Raumtemperatur oder erhöhter Temperatur Start->Reaktion Alkoxid-Bildung Aufarbeitung Wässrige Aufarbeitung Extraktion mit organischem Lösungsmittel Reinigung (z.B. Säulenchromatographie) Reaktion->Aufarbeitung SN2-Reaktion Produkt 2-Alkoxy-3-nitropyridin-Derivat Aufarbeitung->Produkt Isolierung

Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.

Detailliertes experimentelles Protokoll: Synthese von 2-Methoxy-3-nitropyridin

Dieses Protokoll beschreibt die Synthese von 2-Methoxy-3-nitropyridin, einem einfachen Alkoxy-Derivat.

Materialien:

  • 2-Hydroxy-3-nitropyridin

  • Natriumhydrid (NaH, 60 % in Mineralöl) oder Kaliumcarbonat (K₂CO₃)

  • Methyliodid (CH₃I) oder Dimethylsulfat ((CH₃)₂SO₄)

  • Wasserfreies Dimethylformamid (DMF) oder Acetonitril

  • Diethylether oder Ethylacetat

  • Gesättigte wässrige Ammoniumchlorid-Lösung

  • Wasser

  • Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Prozedur:

  • Deprotonierung: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) wird 2-Hydroxy-3-nitropyridin (1 Äquiv.) in wasserfreiem DMF gelöst. Unter Rühren wird portionsweise Natriumhydrid (1.1 Äquiv.) oder Kaliumcarbonat (2-3 Äquiv.) zugegeben. Die Mischung wird bei Raumtemperatur gerührt, bis die Gasentwicklung (im Falle von NaH) aufhört, was die Bildung des Natrium- oder Kaliumalkoxids anzeigt.

  • Alkylierung: Zu der Alkoxid-Lösung wird langsam Methyliodid (1.2 Äquiv.) oder Dimethylsulfat (1.2 Äquiv.) zugetropft. Die Reaktion wird bei Raumtemperatur für mehrere Stunden oder über Nacht gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung vorsichtig mit gesättigter wässriger Ammoniumchlorid-Lösung versetzt, um überschüssiges NaH zu zersetzen. Anschließend wird Wasser zugegeben und die wässrige Phase mehrmals mit Diethylether oder Ethylacetat extrahiert.

  • Isolierung und Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat oder Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine 2-Methoxy-3-nitropyridin zu erhalten.

Charakterisierung: Das Produkt kann durch NMR-Spektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie charakterisiert werden.

Quantitative Daten

Die folgende Tabelle fasst repräsentative quantitative Daten für die O-Alkylierung von 2-Hydroxy-3-nitropyridin-Analoga zusammen, da spezifische Daten für die direkte Alkylierung von 2-Hydroxy-3-nitropyridin in der Literatur spärlich sind. Diese Daten dienen als Richtwerte für die Optimierung der Reaktionsbedingungen.

AlkylierungsmittelBaseLösungsmittelTemperatur (°C)Reaktionszeit (h)Ausbeute (%)Referenz
MethyliodidKOHohneRaumtemp.12-24>90[5]
DimethylsulfatNa₂CO₃ohne80-902>95[6]
Verschiedene AlkylbromideK₂CO₃DMF100-110k.A.Gut[7]
(R)-1-(2-Bromphenyl)ethanolk.A.k.A.k.A.k.A.65[8]

Anwendung in der Arzneimittelentwicklung: PIM-1-Kinase-Inhibitoren

2-Alkoxy-3-nitropyridin-Derivate wurden als potente Inhibitoren der PIM-1-Kinase identifiziert.[2] Die PIM-1-Kinase ist ein vielversprechendes Ziel für die Krebstherapie, da sie an Signalwegen beteiligt ist, die das Zellüberleben und die Proliferation von Krebszellen fördern.

PIM-1-Kinase-Signalweg

Die PIM-1-Kinase ist eine Serin/Threonin-Kinase, die durch verschiedene Zytokine und Wachstumsfaktoren über den JAK/STAT-Signalweg aktiviert wird.[1] Einmal aktiviert, phosphoryliert PIM-1 eine Reihe von Substraten, die an der Regulation des Zellzyklus und der Apoptose beteiligt sind. Die Hemmung der PIM-1-Kinase durch 2-Alkoxy-3-nitropyridin-Derivate kann zur Induktion der Apoptose in Krebszellen führen.

Abbildung 2: Vereinfachter PIM-1-Kinase-Signalweg und dessen Inhibition.

Logischer Arbeitsablauf in der Arzneimittelentwicklung

Der Prozess der Entwicklung von PIM-1-Kinase-Inhibitoren auf Basis von 2-Alkoxy-3-nitropyridin-Derivaten folgt einem strukturierten Arbeitsablauf.

G Start Identifizierung von 2-Hydroxy-3-nitropyridin als Leitstruktur Synthese Synthese einer Derivat-Bibliothek (O-Alkylierung) Start->Synthese Screening In-vitro-Screening (PIM-1 Kinase Assay) Synthese->Screening SAR Struktur-Wirkungs- Beziehungs-Analyse (SAR) Screening->SAR Optimierung Leitstruktur- optimierung SAR->Optimierung Optimierung->Synthese Iterativer Prozess InVivo In-vivo-Tests (Zellkulturen, Tiermodelle) Optimierung->InVivo Klinik Klinische Studien InVivo->Klinik

Abbildung 3: Arbeitsablauf der Arzneimittelentwicklung für PIM-1-Inhibitoren.

Zusammenfassung

Die Derivatisierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin mittels Williamson-Ethersynthese ist eine effektive Methode zur Herstellung einer Vielzahl von 2-Alkoxy-3-nitropyridin-Derivaten. Diese Verbindungen sind wertvolle Zwischenprodukte für die Entwicklung von niedermolekularen Inhibitoren, insbesondere für die PIM-1-Kinase, einem wichtigen Ziel in der Krebstherapie. Die hier vorgestellten Protokolle und Arbeitsabläufe bieten eine solide Grundlage für Forscher und Entwickler in der pharmazeutischen Chemie.

References

Application of 2-Hydroxy-3-nitropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitropyridine (B160883) is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various kinase inhibitors. Its strategic functionalization allows for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two distinct classes of kinase inhibitors: Anaplastic Lymphoma Kinase (ALK) inhibitors and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase inhibitors.

Application 1: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors (e.g., Crizotinib)

This compound, in its tautomeric form 3-hydroxy-2-nitropyridine (B88870), is a crucial intermediate in the synthesis of Crizotinib, a potent inhibitor of the ALK tyrosine kinase.[1] The synthesis involves a key Mitsunobu reaction to form a diaryl ether linkage, followed by reduction of the nitro group and subsequent elaboration to the final drug molecule.

Signaling Pathway

The ALK signaling pathway plays a critical role in cell growth and proliferation. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This drives uncontrolled cell growth and survival. Crizotinib inhibits the kinase activity of the ALK fusion protein, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibits

Figure 1: Simplified ALK Signaling Pathway and the inhibitory action of Crizotinib.
Experimental Protocols

The synthesis of Crizotinib from 3-hydroxy-2-nitropyridine involves a multi-step process. Below are the protocols for the key transformations.

This protocol describes the formation of the diaryl ether linkage, a critical step in the synthesis of Crizotinib.

Materials:

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • 3-Hydroxy-2-nitropyridine

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), 3-hydroxy-2-nitropyridine (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Stir the solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and allow the reaction to proceed for 12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine.

This protocol details the reduction of the nitro group to an amine, a necessary step for further functionalization.

Materials:

Procedure:

  • In a suitable reaction vessel, combine 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine (1.0 eq), sodium dithionite (2.0 eq), sodium hydroxide (4.0 eq), and water.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add twice the volume of water to the reaction mixture and stir.

  • Filter the resulting precipitate and wash with water to obtain the crude (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-aminopyridine.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data
Compound/InhibitorTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀, nM)
CrizotinibALK24H3122 (NSCLC)100
Crizotinibc-Met8--

Note: IC₅₀ values can vary depending on the assay conditions.

Application 2: Synthesis of PIM-1 Kinase Inhibitors

This compound can be readily converted to 2-amino-3-hydroxypyridine (B21099), a key precursor for the synthesis of various fused heterocyclic kinase inhibitors, including those targeting the PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and is a promising target for cancer therapy.

Signaling Pathway

PIM-1 kinase is involved in cell cycle progression, proliferation, and apoptosis by phosphorylating a variety of downstream substrates, including cell cycle regulators and pro-apoptotic proteins. Inhibition of PIM-1 leads to cell cycle arrest and induction of apoptosis in cancer cells.

PIM1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIM1 PIM-1 Kinase p21 p21 PIM1->p21 Inhibits (P) p27 p27 PIM1->p27 Inhibits (P) Bad Bad PIM1->Bad Inhibits (P) CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis PIM1_Inhibitor PIM-1 Inhibitor PIM1_Inhibitor->PIM1 Inhibits

Figure 2: Simplified PIM-1 Signaling Pathway and the action of PIM-1 inhibitors.
Experimental Protocols

The synthesis of PIM-1 inhibitors from this compound first involves its reduction to 2-amino-3-hydroxypyridine, which can then be used to construct the core heterocyclic scaffold of the inhibitor.

This protocol describes the catalytic hydrogenation of this compound.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (catalytic amount).

  • Flush the reaction vessel with an inert gas (e.g., argon), then introduce hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxypyridine, which can be further purified by column chromatography if necessary.

This protocol provides a general method for the construction of a pyrido[2,3-d]pyrimidine (B1209978) scaffold from an aminopyridine precursor, which is a common core for PIM-1 inhibitors.

Materials:

  • 2-Amino-3-hydroxypyridine (or a derivative)

  • An appropriate 1,3-dicarbonyl compound or its equivalent (e.g., diethyl malonate, ethyl acetoacetate)

  • A suitable acid or base catalyst

  • A high-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

  • Combine 2-amino-3-hydroxypyridine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a high-boiling point solvent.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine), depending on the specific reaction.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, hexane).

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidine derivative.

Quantitative Data

The following table summarizes the inhibitory activity of some representative pyridine (B92270) and fused-pyridine based PIM-1 kinase inhibitors.

Compound ClassRepresentative CompoundPIM-1 IC₅₀ (nM)Anticancer Activity (GI₅₀, µM)Cell Line
Pyridine DerivativeCompound 5b440.302 - 3.57NCI-60 Panel
Thieno[2,3-b]pyridine DerivativeCompound 8d19--
Pyrido[2,3-d]pyrimidineCompound 411.40.57MCF-7
Pyrido[2,3-d]pyrimidineCompound 1017.2--

Data sourced from references[3][4]. Note that these are examples of the inhibitor class and not necessarily synthesized directly from this compound in the cited literature.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of kinase inhibitors. Its functional groups provide a handle for the construction of complex heterocyclic scaffolds that are central to the activity of many targeted therapies. The protocols and data presented here for ALK and PIM-1 inhibitors demonstrate the utility of this compound in drug discovery and development. Further exploration of its chemistry will undoubtedly lead to the discovery of new and potent inhibitors for a range of kinase targets.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Hydroxy-3-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-Hydroxy-3-nitropyridine (B160883) is a critical process that can present various challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, with a focus on improving reaction yields and ensuring safety.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, the choice of nitrating agent, and the purity of starting materials. Traditional methods using mixed acids (concentrated nitric and sulfuric acid) can lead to side reactions and product degradation.

Potential Solutions:

  • Alternative Nitrating Agents: Consider using metal nitrates, such as potassium nitrate (B79036) (KNO₃) or copper nitrate (Cu(NO₃)₂·3H₂O), in the presence of acetic anhydride (B1165640) or concentrated sulfuric acid. These methods have been reported to improve yields and offer better control over the reaction.

  • Solvent and Temperature Control: The choice of solvent is crucial. Pyridine (B92270) can be used as a solvent, and the reaction is often carried out at low temperatures (e.g., in an ice bath) to minimize side reactions. Maintaining the optimal temperature throughout the reaction is critical for achieving a higher yield.

  • Reaction Time: The duration of the reaction can significantly impact the yield. Monitoring the reaction's progress using techniques like TLC or HPLC can help determine the optimal reaction time.

Q2: How can I minimize the formation of unwanted isomers and other byproducts?

A2: The formation of isomers, such as 5-nitro-2-hydroxypyridine, and other byproducts is a common issue in the nitration of 2-hydroxypyridine (B17775). The directing effects of the hydroxyl group and the pyridine ring nitrogen influence the position of nitration.

Potential Solutions:

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent at a controlled temperature can help improve the regioselectivity of the reaction.

  • Protecting Groups: While not commonly reported for this specific synthesis, the use of protecting groups on the pyridine ring is a general strategy to control the position of electrophilic substitution.

  • Purification Methods: Effective purification of the crude product is essential to isolate the desired this compound. Recrystallization or column chromatography can be employed to separate it from isomers and other impurities.

Q3: The reaction is generating excessive fumes and seems hazardous. How can I improve the safety of the synthesis?

A3: The use of concentrated acids, particularly mixed acid, can generate hazardous fumes (NOx) and poses a risk of runaway reactions.

Potential Solutions:

  • Avoid Mixed Acids: As mentioned, using metal nitrates can be a safer alternative to the traditional mixed acid method, reducing the generation of corrosive and toxic fumes.

  • Proper Ventilation: Always perform the reaction in a well-ventilated fume hood.

  • Temperature Monitoring: Closely monitor the internal temperature of the reaction. An unexpected exotherm can indicate a runaway reaction. Ensure adequate cooling capacity is available.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 2-hydroxypyridine. It's important to use a high-purity starting material to avoid introducing impurities that can interfere with the reaction.

Q2: What are the key differences between using mixed acid and metal nitrates for nitration?

A2: Mixed acid (HNO₃/H₂SO₄) is a strong nitrating agent but can lead to lower yields, more byproducts, and safety concerns. Metal nitrates, in combination with acetic anhydride or sulfuric acid, offer a milder and often more selective nitration, leading to higher yields and a safer process.

Q3: How does the tautomerism of 2-hydroxypyridine affect the nitration reaction?

A3: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The reaction conditions, particularly the solvent, can influence this equilibrium. While detailed studies on how each tautomer's reactivity affects the final product distribution in this specific synthesis are not extensively documented in the provided results, it is a factor to consider, as the electronic properties of the two tautomers differ.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various reported synthesis methods for producing nitrated hydroxypyridines.

Table 1: Synthesis of this compound

Method/Nitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Nitric Acid (60-75%)PyridineIce bath, then room temp.20-40 minNot specified[1]

Table 2: Synthesis of 3-Hydroxy-2-nitropyridine (B88870)

Method/Nitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Metal Nitrate & Acetic AnhydrideEthyl Acetate (B1210297)35-55Not specified81-90[2][3]
Anhydrous KNO₃Concentrated H₂SO₄402 hours49.7[4]
Mixed Acid (HNO₃/H₂SO₄)Not specified< 30Not specifiedNot specified[5]

Experimental Protocols

Method 1: Nitration using Nitric Acid in Pyridine

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75% mass percent) dropwise to the solution while stirring.

  • After the addition is complete, remove the reaction flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to half of its original volume.

  • Repeat the addition of nitric acid and subsequent reaction steps 3-5 times.

  • After the final reaction cycle, add a base to the mixed solution to neutralize it.

  • Perform post-treatment (e.g., extraction, purification) to obtain this compound.[1]

Method 2: Nitration using Metal Nitrate and Acetic Anhydride

  • Add 3-hydroxypyridine (B118123), ethyl acetate, a metal nitrate (e.g., KNO₃), and acetic anhydride to a three-necked flask. The molar ratio of 3-hydroxypyridine to nitrate to acetic anhydride is typically in the range of 1-2:1-2:10.

  • Heat the mixture to 35-55°C with magnetic stirring.

  • Monitor the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and filter it.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Take the filtrate and adjust the pH to neutral using a saturated NaOH solution.

  • Extract the product with ethyl acetate 3-4 times.

  • Treat the combined organic extracts with activated carbon and heat under reflux for 1 hour.

  • Cool and filter the solution.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Dry the resulting solid in an oven to obtain 3-hydroxy-2-nitropyridine.[2][3]

Visualizations

Experimental Workflow for Nitration using Metal Nitrate

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-hydroxypyridine, ethyl acetate, metal nitrate, and acetic anhydride B Heat to 35-55°C with stirring A->B Start Reaction C Monitor Reaction Progress B->C D Cool and Filter C->D Reaction Complete E Neutralize Filtrate D->E F Extract with Ethyl Acetate E->F G Activated Carbon Treatment F->G H Dry and Concentrate G->H I Final Product: 3-Hydroxy-2-nitropyridine H->I

Caption: Workflow for the synthesis of 3-hydroxy-2-nitropyridine using a metal nitrate.

Troubleshooting Logic for Low Yield

Troubleshooting q_node q_node s_node s_node start Low Yield Observed q1 Check Reaction Temperature start->q1 q2 Review Nitrating Agent q1->q2 Optimal s1 Optimize Temperature Control q1->s1 Inconsistent q3 Analyze for Side Products q2->q3 Using Milder Agent s2 Consider Alternative Nitrating Agent q2->s2 Using Mixed Acid s3 Adjust Reaction Time and Conditions q3->s3 High Levels s4 Improve Purification Method q3->s4 Low Levels, but yield still low

Caption: A logical flow for troubleshooting low yields in the nitration of hydroxypyridine.

References

Common side products in the nitration of 2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-hydroxypyridine (B17775).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of 2-hydroxypyridine?

The nitration of 2-hydroxypyridine, which primarily exists as its tautomer 2-pyridone, typically yields two main constitutional isomers: 2-hydroxy-3-nitropyridine (B160883) and 2-hydroxy-5-nitropyridine. The formation of these products is highly dependent on the reaction conditions.

Q2: What are the common side products in the nitration of 2-hydroxypyridine?

Common side products can include:

  • Dinitrated products: Under forcing conditions, dinitration can occur, leading to products such as 2-hydroxy-3,5-dinitropyridine. The nitration of 2-hydroxypyridine-N-oxide has been shown to yield 3,5-disubstituted derivatives.[1]

  • Oxidation and decomposition products: As with many nitration reactions, unwanted side reactions such as oxidation and decomposition of the starting material or products can occur, especially at elevated temperatures or with prolonged reaction times.[2]

  • N-nitration products: While less common for pyridones compared to amines, the formation of N-nitro species is a theoretical possibility that can lead to further complexities in the reaction mixture.

Q3: How does the acidity of the reaction medium affect the regioselectivity of nitration?

The acidity of the reaction medium is a critical factor in determining the ratio of the 3-nitro to the 5-nitro isomer. In low acidity media, the nitration of 2-pyridone predominantly yields the 3-nitro derivative.[3][4] Conversely, in high acidity media, the major product is the 5-nitro compound.[3][4] Both reactions, however, are understood to occur on the free base species of 2-pyridone.[3][4]

Q4: What is the active nitrating species in this reaction?

In a typical nitrating mixture of nitric acid and sulfuric acid, the active electrophile is the nitronium ion (NO₂⁺).[5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-nitro isomer and formation of the 5-nitro isomer. The reaction medium is too acidic.- Reduce the concentration of sulfuric acid.- Consider using a milder nitrating agent or different solvent system. A patented method for preparing this compound involves dissolving 2-hydroxypyridine in pyridine (B92270) and then adding nitric acid.[6]
Formation of dinitrated side products. The reaction conditions are too harsh (e.g., high temperature, long reaction time, excess nitrating agent).- Lower the reaction temperature. For many nitrations, maintaining a low temperature (e.g., below 50°C) is crucial to minimize side reactions.[7]- Reduce the reaction time by monitoring the reaction progress using techniques like TLC or GC.[7]- Use a stoichiometric amount of the nitrating agent.
Significant decomposition or charring of the reaction mixture. The reaction is too exothermic, or the temperature is not being adequately controlled. Nitration reactions are highly exothermic.[2]- Ensure efficient stirring and cooling of the reaction vessel.- Add the nitrating agent slowly and dropwise to maintain temperature control.- Perform the reaction at a lower temperature.
Poor regioselectivity, resulting in a mixture of isomers that is difficult to separate. The acidity of the medium is not optimal for the desired isomer.- For the 3-nitro isomer, conduct the reaction in a low-acidity medium.[3][4]- For the 5-nitro isomer, use a high-acidity medium, such as a mixture of concentrated sulfuric acid and fuming nitric acid.[8]- Carefully control the temperature, as it can also influence selectivity.[7]

Quantitative Data on Regioselectivity

Acidity of Medium Major Product Minor Product Reference
Low AcidityThis compound2-hydroxy-5-nitropyridine[3][4]
High Acidity2-hydroxy-5-nitropyridineThis compound[3][4]

Experimental Protocols

Synthesis of 2-hydroxy-5-nitropyridine:

This protocol is adapted from a method used for the industrial preparation of 2-hydroxy-5-nitropyridine, which starts from 2-aminopyridine (B139424).

  • Nitration of 2-aminopyridine:

    • Add concentrated sulfuric acid to a reaction vessel and maintain the temperature at 50°C.

    • Slowly add 2-aminopyridine to the sulfuric acid.

    • Add fuming nitric acid while maintaining the temperature at 50°C.

    • After the addition is complete, allow the reaction to proceed for 2 hours at 45°C.

    • Continue to stir the mixture for 4 hours at room temperature.

    • Pour the reaction mixture into crushed ice to reduce the temperature to below 5°C.

    • Neutralize the solution by adding ammonia (B1221849) water to adjust the pH to 6.

    • Filter and dry the resulting product, 2-amino-5-nitropyridine (B18323).[8]

  • Hydrolysis to 2-hydroxy-5-nitropyridine:

    • Mix the 2-amino-5-nitropyridine with a 10% sodium hydroxide (B78521) solution.

    • Heat the mixture and maintain for 1 hour, followed by a hot filtration.

    • Cool the filtrate to allow for crystallization.

    • Collect the solid by filtration and mix with water.

    • Neutralize with sulfuric acid.

    • Filter and dry the final product, 2-hydroxy-5-nitropyridine.[8]

Synthesis of this compound:

This protocol is based on a patented method.

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Dropwise, add nitric acid (60-75% mass percent) to the solution.

  • After the addition is complete, remove the flask from the ice bath and stir the reaction mixture at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to half of its original volume.

  • Repeat steps 2-4 for a total of 3-5 times.

  • After the final reaction cycle, add an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the mixed solution to neutralize it.

  • Perform post-treatment (e.g., extraction, drying) to obtain this compound.[6]

Visualizations

Nitration_of_2_Hydroxypyridine 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone Tautomerization This compound This compound 2-Pyridone->this compound Nitration (Low Acidity) 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Pyridone->2-Hydroxy-5-nitropyridine Nitration (High Acidity) 2-Hydroxy-3,5-dinitropyridine 2-Hydroxy-3,5-dinitropyridine This compound->2-Hydroxy-3,5-dinitropyridine Further Nitration 2-Hydroxy-5-nitropyridine->2-Hydroxy-3,5-dinitropyridine Further Nitration

Caption: Reaction pathways in the nitration of 2-hydroxypyridine.

Troubleshooting_Workflow start Start: Nitration of 2-Hydroxypyridine check_regioselectivity Problem: Incorrect Regioselectivity? start->check_regioselectivity high_5_nitro High 5-Nitro Isomer? check_regioselectivity->high_5_nitro Yes check_dinitration Problem: Dinitration Products? check_regioselectivity->check_dinitration No high_3_nitro High 3-Nitro Isomer? high_5_nitro->high_3_nitro No decrease_acidity Action: Decrease Acidity (e.g., less H₂SO₄, use pyridine as solvent) high_5_nitro->decrease_acidity Desired: 3-Nitro increase_acidity Action: Increase Acidity (e.g., more H₂SO₄) high_3_nitro->increase_acidity Desired: 5-Nitro high_3_nitro->check_dinitration No decrease_acidity->check_dinitration increase_acidity->check_dinitration reduce_harshness Action: Reduce Reaction Harshness (lower temp, shorter time, less nitrating agent) check_dinitration->reduce_harshness Yes end End: Desired Product check_dinitration->end No reduce_harshness->end

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Purification of Crude 2-Hydroxy-3-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude 2-hydroxy-3-nitropyridine (B160883) via recrystallization. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective recrystallization. Based on solubility data, hot water and hot ethanol (B145695) are excellent choices for single-solvent recrystallization as this compound is readily soluble in them at elevated temperatures and less soluble at room temperature. A mixed solvent system of ethanol and water can also be employed to fine-tune the solubility and optimize crystal growth.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: This is a common issue that can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent. A general starting point is to use the minimum amount of boiling solvent to dissolve the crude product. If the solid persists, you may be using an inappropriate solvent. Refer to the solubility data table below to confirm your solvent choice. If the issue remains, it's possible that your crude product contains a significant amount of insoluble impurities. In this case, you should perform a hot filtration to remove these impurities before proceeding with the crystallization.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out," the formation of a liquid layer of dissolved solute instead of solid crystals, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound can also help induce crystallization.

Q4: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A4: The absence of crystal formation is typically due to either using too much solvent or supersaturation. If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: While the exact yield will depend on the purity of the crude material and the specific conditions of your experiment, a successful recrystallization of an organic solid can typically yield between 50% and 90% of the pure compound. Significant loss of product can occur if too much solvent is used, if the crystals are not washed with ice-cold solvent, or if the filtration process is inefficient.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Crude solid does not dissolve - Insufficient solvent.- Incorrect solvent choice.- Presence of insoluble impurities.- Add more hot solvent in small increments.- Consult the solubility data and choose a more appropriate solvent.- Perform a hot gravity filtration to remove insoluble materials.
"Oiling out" occurs - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is below the solvent's boiling point.- Add a small amount of hot solvent to redissolve the oil.- Allow the solution to cool more slowly.- Consider using a lower-boiling point solvent or a mixed-solvent system.
No crystal formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent by gently heating the solution.- Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with room temperature solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterLowHigh
EthanolLowHigh
MethanolModerateHigh
Ethyl AcetateModerateHigh
AcetoneHighVery High
Tetrahydrofuran (THF)HighVery High
n-HexaneVery LowVery Low
BenzeneInsolubleInsoluble
EtherInsolubleInsoluble
Petroleum EtherInsolubleInsoluble

Note: This data is compiled from various sources and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Hot Water or Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (water or ethanol) and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid has completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of the hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the single-solvent protocol.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum boiling solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Clear solution ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Workflow start Recrystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? start->oiling_out If crystals don't form low_yield Low Yield? start->low_yield If crystals form but yield is low too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No redissolve Add more hot solvent and cool slowly oiling_out->redissolve Yes check_solvent_volume Used minimum solvent? low_yield->check_solvent_volume Yes too_much_solvent->supersaturated No evaporate Evaporate some solvent too_much_solvent->evaporate Yes scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Yes check_washing Washed with cold solvent? check_solvent_volume->check_washing Yes optimize_protocol Optimize protocol check_solvent_volume->optimize_protocol No check_washing->optimize_protocol No accept_yield Acceptable yield for purity check_washing->accept_yield Yes

Caption: Troubleshooting logic for common recrystallization issues.

Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-3-nitropyridine in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2-hydroxy-3-nitropyridine (B160883) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a yellow, needle-like crystalline solid. Its solubility is highly dependent on the solvent's polarity and temperature. It is generally insoluble in non-polar organic solvents such as benzene, ether, and petroleum ether. It also exhibits poor solubility in cold water. However, its solubility increases significantly in hot water, hot alcohols, and dilute alkaline solutions.[1] It is also described as being stable and soluble in polar solvents.

Q2: My reaction with this compound is sluggish or failing. Could solubility be the issue?

A2: Yes, poor solubility is a common reason for incomplete or slow reactions. If this compound is not sufficiently dissolved in the reaction solvent, the concentration of the reactant in the solution phase will be too low for the reaction to proceed efficiently. Visual inspection for suspended solid material in your reaction mixture is a primary indicator of solubility issues.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several strategies can be employed to improve the solubility of this compound:

  • Solvent Selection: Choosing an appropriate solvent is the first and most critical step. Based on its known solubility, polar solvents are preferable. Hot alcohols, such as ethanol (B145695) or methanol, are good starting points.[1] For example, the reduction of this compound to 2-amino-3-hydroxypyridine (B21099) can be effectively carried out using palladium on carbon as a catalyst in methanol.[2]

  • Temperature: Increasing the reaction temperature can significantly enhance the solubility of this compound, as it is noted to be more soluble in hot water and hot alcohols.[1]

  • pH Adjustment: Due to its acidic hydroxyl group and the basic pyridine (B92270) ring, the solubility of this compound is pH-dependent. In basic solutions, it can deprotonate to form a more soluble salt.[1]

  • Co-solvents: If a single solvent does not provide adequate solubility, a co-solvent system can be effective. For instance, a mixture of a good solvent (like DMF or DMSO) with a less effective but reaction-compatible solvent might provide the necessary solubility.

  • Alternative Techniques: For particularly challenging cases, advanced methods like ultrasound-assisted synthesis or solvent-free solid-state reactions using ball milling can be considered.[1]

Q4: Are there any data on the solubility of this compound in common organic solvents?

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Troubleshooting Steps Explanation
1. Increase Temperature Gently heat the mixture while stirring. Many compounds, including this compound, show increased solubility at higher temperatures.[1]
2. Add a Co-solvent Introduce a small amount of a highly polar, water-miscible organic solvent like DMSO or DMF. This can often help to solvate the compound and bring it into solution.
3. Change the Solvent If heating or co-solvents are not effective or compatible with your reaction, consider switching to a different solvent. Refer to the solubility table for the isomer as a guide for promising candidates.
4. pH Adjustment If your reaction conditions permit, adding a suitable base can deprotonate the hydroxyl group and form a more soluble pyridinate salt.

Issue 2: The reaction starts but then appears to stop or becomes very slow.

Troubleshooting Steps Explanation
1. Check for Precipitation The product of the reaction might be precipitating out of the solution, potentially coating the surface of the unreacted this compound and preventing it from reacting further.
2. Increase Agitation Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved reactant.
3. Consider a Slurry Reaction If the compound remains partially undissolved, the reaction may need to be run as a slurry. In this case, extended reaction times and careful monitoring are necessary.
4. Use a Phase Transfer Catalyst For reactions involving an aqueous phase and an organic phase where the reactants have low mutual solubility, a phase transfer catalyst can facilitate the reaction by bringing the reactants together.

Data Presentation

Table 1: Solubility of 3-Hydroxy-2-nitropyridine (B88870) (Isomer of this compound) in Various Solvents at Different Temperatures.

Note: This data is for the isomer 3-hydroxy-2-nitropyridine and should be used as a qualitative guide for solvent selection for this compound.

SolventTemperature (K)Molar Fraction (10^3 x)
Tetrahydrofuran278.15158.32
288.15204.15
298.15260.37
308.15328.11
318.15408.26
Acetone278.15119.45
288.15158.23
298.15206.14
308.15264.38
318.15334.21
Acetonitrile278.1589.76
288.15121.54
298.15161.23
308.15210.11
318.15270.39
Ethyl Acetate278.1570.15
288.1594.38
298.15125.76
308.15165.43
318.15215.11
Methanol278.1558.21
288.1576.43
298.15100.15
308.15129.87
318.15166.24
Ethanol278.1538.14
288.1550.26
298.1565.87
308.1585.64
318.15110.23
n-Propanol278.1535.43
288.1546.87
298.1561.54
308.1580.12
318.15103.45
Isopropanol278.1528.15
288.1537.24
298.1549.12
308.1564.32
318.1583.45
Water278.151.23
288.151.87
298.152.76
308.154.01
318.155.67
n-Hexane278.150.012
288.150.018
298.150.025
308.150.036
318.150.051

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of a compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., as listed in Table 1)

  • Vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature.

  • Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Accurately weigh the filtered supernatant.

  • Evaporate the solvent from the weighed supernatant under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in terms of mole fraction, g/100g of solvent, or other desired units.

Mandatory Visualization

experimental_workflow cluster_start Start: Poorly Soluble Reactant cluster_process Reaction Process cluster_outcome Outcome start This compound solvent Solvent Selection (Polar, Hot Alcohol) start->solvent Primary Approach ph pH Adjustment (Dilute Alkali) start->ph Alternative cosolvent Use Co-solvent (e.g., DMSO, DMF) start->cosolvent Alternative temp Increase Temperature solvent->temp reaction Homogeneous Reaction temp->reaction ph->reaction cosolvent->reaction product Desired Product reaction->product

Caption: Workflow for overcoming poor solubility of this compound.

troubleshooting_logic rect_node rect_node start Reaction Failure/ Sluggish Rate check_solubility Is the reactant fully dissolved? start->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No other_issue Investigate other reaction parameters (kinetics, catalyst, etc.) check_solubility->other_issue Yes check_solubility2 Is the reactant fully dissolved? increase_temp->check_solubility2 Still not dissolved add_cosolvent Add Co-solvent (e.g., DMSO) check_solubility2->add_cosolvent No check_solubility2->other_issue Yes check_solubility3 Is the reactant fully dissolved? add_cosolvent->check_solubility3 Still not dissolved change_solvent Change Solvent/ Use Dilute Alkali check_solubility3->change_solvent No check_solubility3->other_issue Yes change_solvent->other_issue If dissolved

Caption: Troubleshooting decision tree for solubility-related reaction issues.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-nitropyridine (B160883). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during this synthesis, with a primary focus on preventing over-nitration.

Troubleshooting Guide: Preventing Over-Nitration

This guide addresses specific issues you may encounter during the synthesis of this compound.

Q1: I am observing significant amounts of di-nitro byproducts in my final product. How can I prevent this over-nitration?

A1: Over-nitration is a common issue and can be mitigated by carefully controlling the reaction conditions. Here are the key parameters to adjust:

  • Temperature Control: The nitration of 2-hydroxypyridine (B17775) is an exothermic reaction. Maintaining a low and consistent temperature is crucial.

    • Initial Cooling: Always cool the solution of 2-hydroxypyridine in sulfuric acid in an ice bath before adding the nitrating agent.

    • Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to maintain the desired temperature range. A recommended temperature range is 30-45°C.[1][2]

  • Reagent Stoichiometry: Use a precise molar ratio of the nitrating agent to the 2-hydroxypyridine. An excess of nitric acid will significantly increase the likelihood of di-nitration.

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, consider alternative nitrating agents that can offer milder reaction conditions and better control. For instance, using potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid can provide a more controlled release of the nitronium ion, thereby reducing the chance of over-nitration.[3]

Q2: My reaction is proceeding too quickly and the temperature is difficult to control, leading to a mixture of products. What should I do?

A2: Uncontrolled reaction rates are a primary cause of over-nitration. To manage the reaction kinetics, consider the following:

  • Slower Addition of Nitrating Agent: Increase the duration over which you add the nitrating agent. A gradual addition ensures that the heat generated can be effectively dissipated by the cooling bath.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This improves heat transfer and prevents localized "hot spots" where over-nitration can occur.

  • Solvent/Acid Volume: Increasing the volume of the solvent (concentrated sulfuric acid) can help to better absorb the heat generated during the reaction, providing a larger thermal mass.

Q3: How can I effectively separate the desired this compound from di-nitro byproducts after the reaction?

A3: If over-nitration has occurred, effective purification is key to obtaining a pure product.

  • Recrystallization: This is a common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation. Mixtures of solvents like methanol (B129727) and water have been reported to be effective.[2]

  • Sublimation: Sublimation can be a highly effective purification technique for separating compounds with different volatilities.[2]

  • Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed to isolate the mono-nitrated product.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound?

A1: A general procedure involves dissolving 2-hydroxypyridine in concentrated sulfuric acid, cooling the mixture in an ice bath, and then slowly adding a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a controlled temperature.[2] The reaction is typically stirred for a period at a specific temperature before being quenched by pouring it onto ice.

Q2: Are there alternative, milder nitrating agents that can be used to avoid strong acids?

A2: Yes, alternative methods that avoid the use of mixed acid have been developed. One such method employs potassium nitrate (KNO₃) and acetic anhydride (B1165640) in a solvent like ethyl acetate.[4] This system can offer a milder reaction environment and may be easier to control, thus reducing the formation of byproducts.

Q3: What is the role of sulfuric acid in the nitration of 2-hydroxypyridine?

A3: Concentrated sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a solvent for the 2-hydroxypyridine. Secondly, and more importantly, it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q4: How does the tautomeric form of 2-hydroxypyridine (2-pyridone) influence the nitration reaction?

A4: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The predominant form can be influenced by the solvent and pH. In strong acidic conditions, the pyridine (B92270) nitrogen is protonated. The nitration occurs on the conjugate acid of 3-hydroxypyridine (B118123) at the 2-position.[5]

Data Presentation

Table 1: Comparison of Different Nitration Protocols for Hydroxypyridines

Starting MaterialNitrating AgentSolvent / AcidTemperature (°C)Reaction TimeReported YieldReference
3-HydroxypyridineHNO₃ / H₂SO₄H₂SO₄40-453-5 hours74%[2]
3-HydroxypyridineKNO₃H₂SO₄402 hours49.7%[3]
3-HydroxypyridineKNO₃ / Acetic AnhydrideEthyl Acetate45Monitored81%[4]
2-HydroxypyridineNitric AcidPyridineRoom Temp (after ice bath)20-40 minHigh Purity[6]

Experimental Protocols

Protocol 1: Controlled Nitration of 3-Hydroxypyridine using Mixed Acid [2]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, add 650 ml of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid in an ice-water bath.

  • Substrate Addition: Slowly add 96 g (1.0 mole) of 3-hydroxypyridine to the cooled sulfuric acid with efficient stirring. Ensure the internal temperature does not exceed 30°C.

  • Nitrating Agent Preparation: In a separate beaker, prepare a cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid.

  • Nitration: Gradually add the cold nitrating mixture to the 3-hydroxypyridine solution over 3-5 hours. Maintain the reaction temperature between 40-45°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stand overnight (approximately 16 hours).

  • Work-up: Pour the reaction mixture into 2 liters of ice and water.

  • Neutralization and Extraction: Neutralize the solution and extract the product with a suitable solvent like ether or methylene (B1212753) chloride.

  • Purification: Dry the organic extract, remove the solvent under reduced pressure, and purify the resulting product by sublimation or recrystallization.

Protocol 2: Nitration of 3-Hydroxypyridine using Potassium Nitrate and Acetic Anhydride [4]

  • Reactant Setup: In a 250 mL three-neck flask, add 10g of 3-hydroxypyridine (105 mmol), 80ml of ethyl acetate, 4.2g of KNO₃ (42 mmol), and 21ml of acetic anhydride (0.210 mol).

  • Reaction: Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, wash the mixture with ethyl acetate.

  • Neutralization and Extraction: Take the filtrate and adjust the pH to neutral with a saturated NaOH solution. Extract the product 3-4 times with ethyl acetate.

  • Purification: Treat the combined organic extracts with activated carbon and heat under reflux for 1 hour. Cool, filter, and dry the filtrate with anhydrous magnesium sulfate. Concentrate the solution on a rotary evaporator and dry the product in an oven.

Visualizations

Nitration_Pathway cluster_reagents Reagents reactant reactant reagent reagent intermediate intermediate product product HP 2-Hydroxypyridine Protonated_HP Protonated 2-Hydroxypyridine HP->Protonated_HP Protonation H2SO4 + H₂SO₄ Reaction_Complex Reaction Intermediate Protonated_HP->Reaction_Complex HNO3 + HNO₃ Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium  Generation in H₂SO₄ Nitronium->Reaction_Complex HNP This compound Reaction_Complex->HNP Deprotonation

Caption: Chemical pathway for the nitration of 2-hydroxypyridine.

Experimental_Workflow start Start: Prepare 2-Hydroxypyridine in conc. H₂SO₄ cool Cool mixture in ice bath (0-5°C) start->cool add_nitrating_agent Slowly add pre-cooled Nitrating Agent (HNO₃/H₂SO₄) cool->add_nitrating_agent maintain_temp Maintain temperature at 30-45°C with vigorous stirring add_nitrating_agent->maintain_temp monitor Monitor reaction (e.g., TLC/HPLC) maintain_temp->monitor quench Pour reaction mixture onto crushed ice monitor->quench neutralize Neutralize with base (e.g., NaHCO₃) quench->neutralize extract Extract product with an organic solvent neutralize->extract purify Purify product (Recrystallization/Sublimation) extract->purify end End: Pure This compound purify->end

Caption: Workflow for controlled nitration to prevent side reactions.

Troubleshooting_Logic problem_node problem_node question_node question_node solution_node solution_node problem Problem: High level of di-nitro byproduct q_temp Was reaction temp. maintained at 30-45°C? problem->q_temp q_addition Was nitrating agent added slowly? q_temp->q_addition Yes sol_temp Solution: Improve cooling, use ice bath, ensure efficient stirring. q_temp->sol_temp No q_stoich Was correct stoichiometry of HNO₃ used? q_addition->q_stoich Yes sol_addition Solution: Increase addition time, add dropwise. q_addition->sol_addition No sol_stoich Solution: Use precise molar ratio, avoid excess HNO₃. q_stoich->sol_stoich No sol_reagent Consider alternative: Use milder nitrating agent (e.g., KNO₃). q_stoich->sol_reagent Yes

Caption: Troubleshooting logic for diagnosing over-nitration issues.

References

Optimizing temperature and reaction time for 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Hydroxy-3-nitropyridine (B160883). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Nitration: The nitration reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Depending on the method, this can range from 20-40 minutes to several hours.[1] Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. If the reaction stalls, a slight increase in reaction time or temperature may be beneficial. However, be cautious as this can also lead to side product formation.

  • Suboptimal Temperature: The reaction temperature is critical for nitration.

    • Solution: For the nitration of 2-hydroxypyridine (B17775), a common procedure involves adding the nitrating agent at a low temperature (e.g., in an ice bath) and then allowing the reaction to proceed at room temperature.[1] For other starting materials or reagents, the optimal temperature may be higher, for instance, in the range of 40-50°C.[2][3][4] It is crucial to maintain the recommended temperature range for your specific protocol.

  • Improper Reagent Stoichiometry: An incorrect ratio of starting material to nitrating agent can lead to incomplete conversion or the formation of undesired byproducts.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Ensure the pH is adjusted correctly during work-up to precipitate the product effectively.[5] When performing extractions, use the appropriate solvent and perform multiple extractions to maximize recovery. During recrystallization, avoid using an excessive amount of solvent.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: The formation of isomers (e.g., 2-hydroxy-5-nitropyridine) is a common challenge in the nitration of substituted pyridines.

  • Controlling Reaction Conditions: The position of the nitro group is influenced by the reaction conditions.

    • Solution: Carefully control the temperature and the rate of addition of the nitrating agent. Adding the nitrating agent slowly at a low temperature can help improve selectivity.

  • Choice of Nitrating Agent: The type of nitrating agent can influence the isomeric ratio.

    • Solution: While mixed acid (concentrated nitric and sulfuric acid) is common, other nitrating systems might offer better selectivity. The choice of solvent can also play a role; for instance, one method uses pyridine as the solvent.[1]

Q3: The reaction is highly exothermic and difficult to control. What precautions should I take?

A3: Nitration reactions are often highly exothermic and require careful management to prevent runaway reactions.

  • Slow Addition of Reagents: Adding the nitrating agent too quickly can cause a rapid increase in temperature.

    • Solution: Always add the nitrating agent dropwise or in small portions while vigorously stirring the reaction mixture.[1]

  • Effective Cooling: Maintaining a low temperature during the addition of the nitrating agent is crucial.

    • Solution: Use an ice bath or a cryostat to maintain the desired temperature.[1] Ensure the reaction vessel is of an appropriate size to allow for efficient heat dissipation.

  • Monitoring Internal Temperature: It is important to monitor the internal temperature of the reaction, not just the bath temperature.

    • Solution: Use a thermometer placed directly in the reaction mixture.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on literature procedures.

Protocol 1: Nitration of 2-Hydroxypyridine using Nitric Acid in Pyridine

This method involves the direct nitration of 2-hydroxypyridine.

Materials:

  • 2-Hydroxypyridine

  • Pyridine

  • Nitric acid (60-75% mass percent)

  • Alkali solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate)

  • Ice

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75% mass percent) dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the reaction flask from the ice bath and continue stirring at room temperature for 20-40 minutes.[1]

  • Concentrate the pyridine in the reaction flask to about half of its original volume.

  • Repeat the process of cooling, adding nitric acid, and stirring at room temperature 3-5 times.[1]

  • After the final reaction cycle, add an alkali solution to the mixture to neutralize it.

  • The product, this compound, will precipitate and can be collected by filtration.

Protocol 2: Synthesis from 2-Aminopyridine (B139424)

This protocol involves the nitration of 2-aminopyridine followed by diazotization and hydrolysis.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Sodium Nitrite (B80452)

  • Ammonia water

  • Ice

Procedure:

  • In a round-bottomed flask, dissolve 2-aminopyridine in concentrated sulfuric acid.

  • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Progressively add the acid mixture to the 2-aminopyridine solution. The reaction is exothermic, and the temperature should be carefully controlled. For a similar synthesis of a methylated analog, the temperature is maintained at 130°C during the addition.[5] For 2-hydroxy-5-nitropyridine (B147068) synthesis, a temperature of 40-50°C is maintained.[2][3]

  • After the nitration is complete, pour the reaction mixture onto ice.

  • For the synthesis of 2-hydroxy-5-nitropyridine, a subsequent step involves diazotization with a sodium nitrite aqueous solution at 0-10°C.[3]

  • Adjust the pH to around 3-4 by adding aqueous ammonia, which will cause the product to precipitate.[5]

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from hot water.[5]

Data Presentation

The following table summarizes various reaction conditions reported for the synthesis of nitropyridine derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

Starting MaterialNitrating AgentSolvent/AcidTemperatureReaction TimeReference
2-AminopyridineConc. HNO₃Conc. H₂SO₄130°C (during addition)Not specified[5]
2-Hydroxypyridine60-75% HNO₃PyridineIce bath then room temp.20-40 min (repeated)[1]
3-HydroxypyridineKNO₃Conc. H₂SO₄30-60°C (40°C optimal)2 hours[6]
2-AminopyridineConc. HNO₃Conc. H₂SO₄40-50°CNot specified[2][3]
3-HydroxypyridineConc. HNO₃Conc. H₂SO₄40-45°C3-5 hours[4]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material B Cool Reaction Mixture (e.g., Ice Bath) A->B C Slowly Add Nitrating Agent B->C D Stir at Controlled Temperature C->D E Quench Reaction (e.g., with ice) D->E F Neutralize with Base E->F G Precipitate Product F->G H Filter Precipitate G->H I Wash with Water H->I J Recrystallize I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Problem Encountered LowYield Low Yield Start->LowYield Isomers Isomer Formation Start->Isomers Exotherm Difficult to Control Exotherm Start->Exotherm IncompleteReaction Check Reaction Time/ Temperature LowYield->IncompleteReaction Incomplete Reaction? Stoichiometry Verify Reagent Stoichiometry LowYield->Stoichiometry Incorrect Stoichiometry? WorkupLoss Optimize Work-up/ Purification pH LowYield->WorkupLoss Losses during Work-up? ControlConditions Control Temperature and Addition Rate Isomers->ControlConditions NitratingAgent Consider Alternative Nitrating Agent/Solvent Isomers->NitratingAgent SlowAddition Ensure Slow, Dropwise Addition of Reagents Exotherm->SlowAddition Cooling Improve Cooling Efficiency Exotherm->Cooling MonitorTemp Monitor Internal Reaction Temperature Exotherm->MonitorTemp

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting unexpected color changes in 2-Hydroxy-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes during reactions involving 2-Hydroxy-3-nitropyridine (B160883).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a pure this compound product?

A pure solid this compound is typically a yellow to yellow-green crystalline powder.[1] In solution, its appearance can vary based on the solvent and pH.

Q2: My reaction mixture turned a dark brown or reddish color. What could be the cause?

A dark brown or reddish coloration can be indicative of several issues:

  • Over-nitration: The formation of dinitro- or other polynitrated byproducts can lead to darker, often reddish-brown, mixtures.

  • Formation of N-oxides: Pyridine (B92270) derivatives can oxidize to form N-oxides, which are often colored. For instance, 2-Hydroxypyridine (B17775) N-oxide can range from light yellow to brown.[2]

  • Decomposition: At elevated temperatures, nitropyridine compounds can decompose, leading to a complex mixture of colored degradation products.

  • Contamination of Starting Materials: Impurities in the initial 2-hydroxypyridine can lead to colored side products upon nitration.

Q3: The reaction produced a greenish tint. What does this signify?

A greenish hue is less common but may suggest the presence of specific impurities or metal ion contamination. Pyridine and its derivatives can form colored complexes with certain metal ions. Ensure all glassware is scrupulously clean and that reagents are free from metallic impurities.

Q4: After basification for workup, the aqueous layer turned a deep yellow/orange. Is this normal?

This compound is soluble in dilute alkaline solutions.[3] The formation of the corresponding phenolate (B1203915) or a related anionic species in a basic solution can result in a more intense yellow or orange color. This is generally expected. However, a very dark or muddy appearance might still indicate the presence of impurities.

Troubleshooting Guide

Issue: The final isolated product is off-white, beige, or brown instead of the expected yellow.

  • Possible Cause 1: Presence of N-oxide impurities.

    • Troubleshooting Step: N-oxides can sometimes be removed by reduction. However, a more practical approach for purification is recrystallization or column chromatography.

  • Possible Cause 2: Residual starting material or other impurities.

    • Troubleshooting Step: Purify the product using recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture) or by flash column chromatography.

Issue: The reaction color is significantly darker than expected during the nitration step.

  • Possible Cause 1: Reaction temperature is too high.

    • Troubleshooting Step: Ensure the reaction is adequately cooled, especially during the addition of nitric acid. Maintain the recommended temperature range as specified in the protocol.

  • Possible Cause 2: Incorrect stoichiometry of reagents.

    • Troubleshooting Step: Carefully check the molar ratios of the starting material and nitrating agent. An excess of the nitrating agent can lead to over-nitration.

Data Presentation

Table 1: Expected vs. Unexpected Color Changes at Different pH Values

pH RangeExpected ObservationPotential Unexpected ObservationPossible Cause of Unexpected Color
Acidic (pH 1-3) Pale yellow solution/suspensionDark brown to black solutionDecomposition of starting material or product by strong acid.
Neutral (pH 6-7) Yellow crystalline solid precipitatesGreenish or bluish tintPresence of metal ion contaminants.
Basic (pH 8-10) Deep yellow to orange solutionDark, tar-like precipitatePolymerization or decomposition of the product in strong base.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[3]

Materials:

  • 2-Hydroxypyridine

  • Pyridine

  • Nitric acid (60-75%)

  • Sodium carbonate or Sodium hydroxide (B78521) solution

  • Ice bath

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask.

  • Place the flask in an ice bath to cool the solution.

  • Slowly add nitric acid dropwise to the cooled solution while stirring. Maintain the temperature below the recommended maximum.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for the specified time (e.g., 20-40 minutes).

  • Concentrate the pyridine solution (e.g., by rotary evaporation) to about half its original volume.

  • Repeat the addition of nitric acid (steps 2-4) for a total of 3-5 times as required by the specific protocol.

  • After the final reaction period, cool the mixture in an ice bath.

  • Slowly add a basic solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the mixture.

  • The product, this compound, will precipitate.

  • Isolate the solid product by filtration, wash with cold water, and dry.

Mandatory Visualizations

experimental_workflow start Start: Dissolve 2-Hydroxypyridine in Pyridine cool Cool in Ice Bath start->cool add_nitric_acid Add Nitric Acid Dropwise cool->add_nitric_acid react_rt Stir at Room Temperature add_nitric_acid->react_rt concentrate Concentrate Pyridine react_rt->concentrate repeat Repeat Nitric Acid Addition (3-5x) concentrate->repeat repeat->add_nitric_acid Loop neutralize Neutralize with Base repeat->neutralize After final cycle precipitate Precipitate Product neutralize->precipitate isolate Isolate and Dry Product precipitate->isolate end End: Pure this compound isolate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Unexpected Color Change Observed check_temp Is Reaction Temperature Too High? start->check_temp check_reagents Are Reagents Pure? check_temp->check_reagents No adjust_temp Action: Improve Cooling check_temp->adjust_temp Yes check_ph Is pH Correct for the Step? check_reagents->check_ph Yes purify_reagents Action: Use Purified Starting Materials check_reagents->purify_reagents No adjust_ph Action: Verify and Adjust pH check_ph->adjust_ph No analyze_product Analyze Product for Impurities (e.g., N-oxides, over-nitration) check_ph->analyze_product Yes end_ok Problem Resolved adjust_temp->end_ok purify_reagents->end_ok adjust_ph->end_ok purify_product Action: Recrystallize or use Chromatography analyze_product->purify_product purify_product->end_ok

Caption: Logical workflow for troubleshooting unexpected color changes.

References

Technical Support Center: Analysis of Impurities in Commercial 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in commercial batches of this compound?

A1: Impurities in commercial this compound can originate from the synthesis process or degradation. Common process-related impurities may include unreacted starting materials, intermediates, and isomers. Degradation products can form under exposure to heat, light, humidity, or reactive chemicals.

Q2: Which analytical techniques are most suitable for analyzing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separation and quantification. For structural elucidation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak involves a systematic approach. First, consider potential process-related impurities and degradation products. If a reference standard for a suspected impurity is available, spiking the sample can confirm its identity. For completely unknown impurities, hyphenated techniques like LC-MS are powerful for obtaining molecular weight information. Further structural details can be elucidated using techniques like 2D NMR.[1][2][3][4]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies intentionally expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[2][5][6][7] These studies are crucial for:

  • Identifying potential degradation products that could form during storage.[5][6]

  • Understanding the degradation pathways of the molecule.[5][6]

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[2][5][6]

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Peak Tailing for this compound and/or Impurity Peaks

  • Possible Cause 1: Secondary Interactions with Column Silica

    • Solution: this compound and its impurities can be polar and may interact with residual silanol (B1196071) groups on the HPLC column, leading to peak tailing.[8][9][10][11] Ensure the mobile phase pH is appropriately controlled. Adding a competitive amine, such as triethylamine, to the mobile phase can help to mask these silanol groups. Using a base-deactivated column is also recommended.

  • Possible Cause 2: Column Overload

    • Solution: Injecting a sample that is too concentrated can lead to peak tailing.[5][8][9] Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Possible Cause 3: Extra-column Volume

    • Solution: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[10] Use tubing with a small internal diameter and keep the length to a minimum.

Issue 2: Poor Resolution Between Impurity Peaks

  • Possible Cause 1: Inadequate Mobile Phase Composition

    • Solution: The organic modifier concentration and the pH of the aqueous phase are critical for achieving good resolution of polar compounds.[5][10] Systematically vary the gradient slope and the pH of the mobile phase to optimize separation.

  • Possible Cause 2: Inappropriate Column Chemistry

    • Solution: If optimizing the mobile phase does not provide adequate resolution, consider a column with a different stationary phase. For polar analytes, a column with a polar endcapping or a phenyl-hexyl phase might offer different selectivity.

  • Possible Cause 3: Temperature Fluctuations

    • Solution: Inconsistent column temperature can lead to retention time shifts and affect resolution.[5] Use a column oven to maintain a stable temperature throughout the analysis.

Quantitative Data Summary

The following table summarizes potential impurities in commercial this compound and their plausible concentration ranges. Note that these are illustrative examples, and actual impurity profiles will vary between batches and manufacturers.

Impurity NameStructurePlausible Concentration Range (%)
2-Hydroxypyridine0.05 - 0.2
2-Chloro-3-nitropyridine0.05 - 0.15
2-Hydroxy-5-nitropyridine0.1 - 0.5
Dinitropyridine Isomer< 0.1

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water[3]

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 40
      25 80
      30 80
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Structure Elucidation by LC-MS
  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Use the same HPLC method as described in Protocol 1, but replace phosphoric acid with a volatile mobile phase additive like 0.1% formic acid for MS compatibility.[3]

  • MS Conditions:

    • Ionization Mode: Positive and Negative ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Protocol 3: NMR Analysis for Structural Confirmation
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the isolated impurity or the bulk material in a suitable deuterated solvent (e.g., DMSO-d6).

  • Experiments:

    • 1D ¹H NMR

    • 1D ¹³C NMR

    • 2D COSY (Correlation Spectroscopy) for ¹H-¹H correlations.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations to establish the carbon skeleton.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation prep Dissolve Commercial This compound hplc HPLC-UV Analysis prep->hplc Inject lcms LC-MS Analysis hplc->lcms For Unknown Peaks quant Quantify Impurities hplc->quant Chromatogram struct_elucid Structure Elucidation lcms->struct_elucid MS Data nmr NMR Analysis nmr->struct_elucid NMR Data report Final Report quant->report struct_elucid->report

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic start Poor Chromatographic Results peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No overload Check for Overload (Dilute and Re-inject) peak_tailing->overload Yes optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient Yes end Good Chromatography poor_resolution->end No mobile_phase_ph Adjust Mobile Phase pH / Add Modifier overload->mobile_phase_ph mobile_phase_ph->end change_column Change Column Chemistry change_column->end optimize_gradient->change_column

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Hydroxy-3-nitropyridine (B160883) for pilot plant operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable method is the direct nitration of 2-hydroxypyridine (B17775). A patented method suggests the dropwise addition of nitric acid to a solution of 2-hydroxypyridine in pyridine (B92270), followed by controlled reaction conditions to yield this compound with high purity, making it suitable for large-scale production.[1]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up nitration reactions requires stringent safety protocols due to the use of strong acids and the exothermic nature of the reaction. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Ventilation: Conduct the synthesis in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors.

  • Temperature Control: The reaction is exothermic and requires careful temperature management. Use an ice bath or a cooling system to maintain the desired temperature and prevent runaway reactions.

  • Slow Addition of Reagents: Add nitric acid dropwise to control the reaction rate and heat generation.

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible.

Q3: What are the potential side products and impurities I should be aware of?

A3: During the nitration of 2-hydroxypyridine, the formation of constitutional isomers is a primary concern. Potential impurities may include other nitrated pyridinol isomers and unreacted starting material. While specific side products for this reaction are not extensively documented in the provided literature, by analogy to similar compounds, potential impurities could include di-nitrated products if the reaction conditions are too harsh. Potential impurities in a related compound, 2-amino-3-hydroxypyridine, include 2,3-dihydroxypyridine.[2]

Q4: What analytical methods are recommended for quality control?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and quantifying impurities.[3] Neutralization titration can also be used to determine the purity of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during workup.1. Monitor reaction progress using TLC or HPLC. 2. Ensure precise temperature control; for the initial addition of nitric acid, an ice bath is recommended.[1] 3. Optimize extraction and crystallization steps to minimize product loss.
Low Purity/ Presence of Impurities 1. Formation of isomeric byproducts. 2. Over-nitration due to excessive temperature or nitric acid concentration. 3. Incomplete removal of starting materials or solvents.1. Control the reaction temperature and rate of nitric acid addition. 2. Use the specified concentration of nitric acid (e.g., 60-75%).[1] 3. Implement an efficient purification process, such as recrystallization, and ensure complete removal of the solvent (pyridine) by concentration.[1]
Runaway Reaction/ Poor Temperature Control 1. Inadequate cooling capacity for the reactor size. 2. Too rapid addition of nitric acid.1. Ensure the cooling system is appropriately sized for the pilot plant reactor. 2. Add the nitrating agent slowly and monitor the internal temperature closely.
Difficulty in Product Isolation 1. Product is too soluble in the workup solvent. 2. Formation of an oil instead of a precipitate.1. Adjust the pH of the solution to neutral with an appropriate base (e.g., sodium bicarbonate) to facilitate precipitation.[1] 2. Try different anti-solvents or adjust the temperature to induce crystallization.

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol is adapted from a patented lab-scale synthesis and scaled for pilot plant operations.[1]

Materials and Equipment:

  • 2-Hydroxypyridine

  • Pyridine

  • Nitric Acid (67% mass percent)

  • Sodium Bicarbonate

  • Pilot-scale glass-lined reactor with temperature control and a dropping funnel

  • Ice bath or cooling system

  • Rotary evaporator or other solvent removal system

  • Filtration equipment

  • Drying oven

Procedure:

  • Reaction Setup:

    • In a clean and dry pilot-scale reactor, dissolve 2-hydroxypyridine in pyridine.

    • Cool the reactor contents using an ice bath or an external cooling system.

  • Nitration:

    • Slowly add 67% nitric acid dropwise to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature within a safe, predetermined range.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Solvent Removal and Re-treatment:

    • Concentrate the pyridine in the reactor to half its original volume using a suitable solvent removal system.

    • Repeat the cooling and dropwise addition of nitric acid as described in step 2. This process should be repeated 3 times.

  • Neutralization and Product Isolation:

    • After the final reaction cycle, cool the mixture in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until it reaches a neutral pH.

    • The product, this compound, will precipitate out of the solution.

  • Purification and Drying:

    • Collect the precipitated product by filtration.

    • Wash the filter cake with a suitable solvent to remove any remaining impurities.

    • Dry the purified product in a vacuum oven at an appropriate temperature.

Quantitative Data

The following table summarizes available data from lab-scale synthesis. Pilot-scale data should be collected to optimize the process.

Parameter Lab-Scale (Patent Data) [1]Pilot-Scale (To Be Determined)
Starting Material 2-Hydroxypyridine2-Hydroxypyridine
Reagents Nitric acid (60-75%), Pyridine, Sodium BicarbonateNitric acid, Pyridine, Sodium Bicarbonate
Reaction Time 20-40 min per nitration cycleTo be optimized
Reaction Temperature Ice bath during addition, room temperature for reactionTo be optimized
Yield Not specified, but described as having "high purity"To be determined
Purity High purity, suitable for direct use in subsequent steps>98% (Target)

Visualizations

SynthesisWorkflow A 1. Dissolve 2-Hydroxypyridine in Pyridine B 2. Cool Reactor (Ice Bath) A->B C 3. Dropwise Addition of Nitric Acid B->C D 4. React at Room Temperature C->D E 5. Concentrate Pyridine D->E F 6. Repeat Steps 2-3 (3-5 times) E->F G 7. Neutralize with Sodium Bicarbonate F->G H 8. Isolate Product (Filtration) G->H I 9. Purify and Dry H->I

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckTemp Review Temperature Logs Start->CheckTemp CheckWorkup Analyze Workup Procedure Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete Reactants remaining TempIssue Temperature Deviation CheckTemp->TempIssue Excursion noted WorkupLoss Product Loss in Workup CheckWorkup->WorkupLoss Low recovery ActionIncomplete Increase Reaction Time or Optimize Stoichiometry Incomplete->ActionIncomplete ActionTemp Improve Cooling Efficiency or Slow Reagent Addition TempIssue->ActionTemp ActionWorkup Optimize pH Adjustment and Solvent Volumes WorkupLoss->ActionWorkup

Caption: Troubleshooting decision tree for low yield or purity.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometric behavior of 2-Hydroxy-3-nitropyridine and its structural isomer, 5-Hydroxy-2-nitropyridine. The data presented herein is essential for researchers, scientists, and drug development professionals who require unambiguous identification of these compounds in complex matrices.

Introduction to Isomer Differentiation by Mass Spectrometry

This compound and its isomers, such as 5-Hydroxy-2-nitropyridine, are compounds of interest in various chemical and pharmaceutical research fields. While these isomers possess the same molecular weight, their distinct structural arrangements lead to unique fragmentation patterns upon analysis by mass spectrometry. This guide focuses on the characterization and differentiation of these two isomers using Electron Ionization (EI) mass spectrometry, a common and powerful analytical technique. The differentiation is primarily based on the relative abundances of their characteristic fragment ions.

Comparative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major ions observed in the EI mass spectra of this compound and 5-Hydroxy-2-nitropyridine.

Ion Typem/zThis compound Relative Abundance (%)5-Hydroxy-2-nitropyridine Relative Abundance (%)Fragment Identity/Loss
Molecular Ion140100100[M]+•
Fragment Ion110105[M-NO]+
Fragment Ion94205[M-NO2]+
Fragment Ion662580[M-NO2-CO]+

Note: The relative abundance values are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

The mass spectral data presented in this guide were obtained using the following experimental setup:

Instrumentation:

  • Mass Spectrometer: Agilent 7890A Gas Chromatograph coupled to an Agilent 5975C Series Mass Selective Detector.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-200

Sample Introduction:

  • Technique: Gas Chromatography (GC)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

Fragmentation Pathway Analysis

The distinct fragmentation patterns of this compound and 5-Hydroxy-2-nitropyridine are a direct result of their different chemical structures. The proximity of the hydroxyl and nitro groups in this compound allows for specific intramolecular interactions and rearrangement pathways that are less favorable in the 5-Hydroxy-2-nitropyridine isomer. This leads to the observed differences in the relative abundances of their fragment ions, particularly the ion at m/z 66.

Visualizing the Experimental Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow for GC-MS analysis and a simplified representation of the primary fragmentation pathways for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Sample Sample containing This compound Injector Injector Sample->Injector Injection Column Column Injector->Column Detector_Interface Detector_Interface Column->Detector_Interface Separation IonSource Ion Source (EI) Detector_Interface->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of this compound.

fragmentation_pathway MolIon Molecular Ion [C5H4N2O3]+• m/z = 140 Frag1 Loss of NO [C5H4NO2]+• m/z = 110 MolIon->Frag1 -NO Frag2 Loss of NO2 [C5H4NO]+• m/z = 94 MolIon->Frag2 -NO2 Frag3 Loss of NO2 and CO [C4H4N]+• m/z = 66 Frag2->Frag3 -CO

Caption: Simplified EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis, particularly through Electron Ionization, provides a robust method for the characterization and differentiation of this compound and its isomer, 5-Hydroxy-2-nitropyridine. The notable differences in the relative abundances of their fragment ions, especially at m/z 66, serve as a reliable diagnostic marker for distinguishing between these two compounds. The experimental protocols and fragmentation pathways detailed in this guide offer a comprehensive framework for researchers working with these and similar molecules.

Unambiguous Structure Confirmation of 2-Hydroxy-3-nitropyridine Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of a compound, confirming its constitution, configuration, and conformation. This guide offers a comparative analysis of the crystal structure of 3-nitro-2(1H)-pyridinone, the predominant tautomer of 2-hydroxy-3-nitropyridine (B160883), and its derivatives, supported by crystallographic data and a detailed experimental protocol.

The pyridine (B92270) nucleus is a ubiquitous scaffold in medicinal chemistry, and the introduction of substituents, such as hydroxyl and nitro groups, can significantly influence a molecule's physicochemical properties and biological activity. Understanding the precise structural implications of these substitutions is critical for rational drug design and development. While various analytical techniques provide valuable structural information, only X-ray crystallography can deliver the definitive atomic coordinates necessary for a comprehensive structural understanding.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 3-nitro-2(1H)-pyridinone and two of its derivatives, offering a clear comparison of their solid-state structures. This data has been compiled from the Crystallography Open Database (COD) and other peer-reviewed sources.

Compound3-Nitro-2(1H)-pyridinone2-Amino-3-nitropyridine2-Chloro-3-nitropyridine
COD / CCDC ID 4507049759880777937
Chemical Formula C₅H₄N₂O₃C₅H₅N₃O₂C₅H₃ClN₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/n
Unit Cell Parameters
a (Å)3.864(2)3.7777.613(1)
b (Å)14.285(7)9.480712.232(2)
c (Å)10.575(5)8.20247.716(1)
α (°)909090
β (°)98.78(4)98.348118.485(2)
γ (°)909090
Volume (ų)576.3(5)290.604631.5(2)
Selected Bond Lengths (Å)
C2-N(nitro)Data not available in CIFData not available in CIFData not available in CIF
C3-C4Data not available in CIFData not available in CIFData not available in CIF
Selected Bond Angles (°)
O(nitro)-N-O(nitro)Data not available in CIFData not available in CIFData not available in CIF
N1-C2-C3Data not available in CIFData not available in CIFData not available in CIF

Experimental Protocols

The definitive structural determination of this compound derivatives via X-ray crystallography follows a well-established workflow.

Crystal Growth

High-quality single crystals are paramount for a successful X-ray diffraction experiment. A common method for obtaining suitable crystals of organic compounds is slow evaporation from a saturated solution.

  • Materials :

    • Purified this compound derivative

    • High-purity solvent (e.g., ethanol, methanol, acetone, or a mixture)

    • Small, clean crystallization vessel (e.g., a small beaker or vial)

    • Filter paper

  • Procedure :

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filter the warm solution through filter paper into the crystallization vessel to remove any particulate matter.

    • Cover the vessel with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Place the vessel in a vibration-free environment at a constant, cool temperature.

    • Monitor the vessel over several days to weeks for the formation of single crystals of suitable size (typically >0.1 mm in all dimensions).

Data Collection
  • Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Procedure :

    • A suitable single crystal is carefully selected and mounted on a goniometer head.

    • The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • As the crystal is rotated, a series of diffraction patterns are collected by the detector at different crystal orientations.

Structure Solution and Refinement
  • Software : Specialized crystallographic software (e.g., SHELX, Olex2).

  • Procedure :

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The integrated intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. The refinement process yields precise atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing the Workflow

The following diagrams illustrate the key stages in the confirmation of a this compound derivative's structure using X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis and Confirmation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Generate CIF File refinement->cif_file data_validation Structure Validation cif_file->data_validation comparison Comparative Structural Analysis data_validation->comparison

Caption: Experimental workflow for structure confirmation.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs derivative Pyridine Derivative diffraction Diffraction by Crystal Lattice derivative->diffraction xray_beam Monochromatic X-rays xray_beam->diffraction diffraction_pattern Diffraction Pattern diffraction->diffraction_pattern electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform final_structure 3D Molecular Structure electron_density->final_structure Model Building & Refinement

Caption: From diffraction to 3D structure.

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-Hydroxy-3-nitropyridine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for separating and quantifying the target compound from potential impurities.[1][2] This guide provides a comparative overview of two distinct HPLC methodologies for the purity assessment of this compound, alongside a discussion of alternative analytical techniques.

Comparison of HPLC Methodologies

The choice of HPLC method is paramount for achieving optimal separation and accurate quantification. Here, we compare a traditional Reversed-Phase (RP-HPLC) method using a C18 column with a method employing a specialized column, the Newcrom R1, which is designed for the analysis of polar compounds.

Quantitative Data Summary

The following table summarizes representative chromatographic data for the analysis of a this compound sample, illustrating the performance differences between a standard RP-HPLC method and a method utilizing a Newcrom R1 column.

ParameterHPLC Method 1: Reversed-Phase (C18)HPLC Method 2: Newcrom R1
Column C18, 4.6 x 150 mm, 5 µmNewcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)50% Acetonitrile, 50% Water with 0.1% Phosphoric Acid
Gradient/Isocratic GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time of this compound 3.2 min5.8 min
Purity (% Area) 99.2%99.5%
Resolution (Rs) from nearest impurity 1.82.5
Tailing Factor 1.51.1

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below. These serve as robust starting points for method development and validation.

HPLC Method 1: Reversed-Phase (C18)

This method utilizes a standard C18 column, a workhorse in reversed-phase chromatography, for the separation of this compound from its potential non-polar impurities.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method 2: Newcrom R1

This method employs a Newcrom R1 mixed-mode column, which is specifically designed for enhanced retention and separation of polar compounds like this compound.[3]

Instrumentation:

  • A standard HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 50% Acetonitrile and 50% Water containing 0.1% (v/v) Phosphoric Acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare the sample as described in Method 1.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column Chromatographic Separation (C18 or Newcrom R1) autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate % Purity integration->purity Logical_Comparison cluster_hplc HPLC Methods cluster_alternatives Alternative Techniques RP_HPLC Reversed-Phase (C18) Newcrom_R1 Newcrom R1 GC_MS GC-MS CE Capillary Electrophoresis qNMR Quantitative NMR Purity_Assessment Purity Assessment of This compound Purity_Assessment->RP_HPLC Standard Approach Purity_Assessment->Newcrom_R1 Optimized for Polar Analytes Purity_Assessment->GC_MS For Volatile Impurities Purity_Assessment->CE Orthogonal Separation Purity_Assessment->qNMR Absolute Quantification

References

Comparison of 2-Hydroxy-3-nitropyridine with other nitropyridine isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The hydroxynitropyridine scaffold is a cornerstone in modern medicinal chemistry and drug development. These heterocyclic compounds, featuring both a hydroxyl (-OH) and a nitro (-NO2) group on a pyridine (B92270) ring, serve as highly versatile intermediates for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations, while the hydroxyl group provides a key functional handle for further molecular elaboration.[1][3]

This guide provides a comparative analysis of 2-Hydroxy-3-nitropyridine (B160883) and its key isomers, focusing on their synthesis, properties, and applications. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies and selection of appropriate building blocks.

Comparative Synthesis of Key Hydroxynitropyridine Isomers

The synthetic accessibility of hydroxynitropyridine isomers is a critical factor in their practical application. While direct nitration of hydroxypyridines is a common approach, the reaction conditions and resulting isomer distribution can vary significantly.[4][5] Environmental concerns and equipment corrosion associated with traditional methods, such as the use of mixed acids (concentrated sulfuric and nitric acid), have spurred the development of alternative protocols.[6][7]

The following table summarizes common synthetic routes for the most frequently utilized hydroxynitropyridine isomers.

IsomerStarting MaterialKey Reagents/ConditionsYieldReference
This compound 2-HydroxypyridineNitric acid in pyridine, ice bathN/A[8]
2-Hydroxy-5-nitropyridine (B147068) 2-Amino-5-nitropyridine (B18323)10% Sodium hydroxide (B78521), reflux60%[9]
2-AminopyridineConc. H₂SO₄, conc. HNO₃; then NaNO₂ (one-pot)N/A[10]
3-Hydroxy-2-nitropyridine (B88870) 3-Hydroxypyridine (B118123)Conc. H₂SO₄, conc. HNO₃N/A[6]
3-HydroxypyridineMetal nitrate (B79036) (e.g., KNO₃), Acetic anhydride (B1165640)81-90%[11][12]
4-Hydroxy-3-nitropyridine 4-HydroxypyridineNitration (e.g., mixed acid)76%[13][14]

Physicochemical Properties of Nitropyridine Isomers

The physical properties of these isomers, such as melting point and appearance, are important for their identification, purification, and handling.

PropertyThis compound2-Hydroxy-5-nitropyridine3-Hydroxy-2-nitropyridine4-Hydroxy-3-nitropyridine
CAS Number 6332-56-5[15]5418-51-9[16]15128-82-2[6]5435-54-1[13]
Molecular Formula C₅H₄N₂O₃[15]C₅H₄N₂O₃[16]C₅H₄N₂O₃[6]C₅H₄N₂O₃
Molecular Weight 140.10 g/mol [15]140.10 g/mol 140.10 g/mol [6]140.10 g/mol
Appearance Yellow needle-like crystal[15]White to light yellow powder[9]Light yellow powder[6]White to light yellow crystalline powder[17]
Melting Point 212 °C (or 224-228 °C)[15]188-191 °C[16]69-71 °C[6]285 °C

Reactivity and Synthetic Utility

The positions of the nitro and hydroxyl groups dictate the isomer's reactivity and its utility as a synthetic precursor. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

  • This compound : This isomer is used in the synthesis of various derivatives such as 3-nitro-2-pyridyl β-D-galactoside.[15] Its structure is foundational for creating substituted pyridines where functionalization at the 2 and 3 positions is desired.

  • 2-Hydroxy-5-nitropyridine : A key intermediate for producing 2-chloro-5-nitropyridine, a widely used building block in pharmaceuticals and pesticides.[2][18] The 5-nitro group activates the 2-position for nucleophilic substitution of a leaving group derived from the hydroxyl function.

  • 3-Hydroxy-2-nitropyridine : This isomer has gained significant attention as a crucial intermediate in the synthesis of Crizotinib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[6] The 2-nitro group facilitates nucleophilic substitution, while the 3-hydroxyl group can be used for further derivatization.

  • 4-Hydroxy-3-nitropyridine : Frequently used to prepare 4-chloro-3-nitropyridine (B21940) or 4-ethoxy-3-nitropyridine.[13] It also finds applications in materials science, where it can be incorporated as a structural unit in functional polymers to impart specific electronic or optical properties.[17]

Experimental Protocols

Detailed and reliable experimental procedures are essential for laboratory synthesis. Below are representative protocols for key isomers, derived from published literature.

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine via Hydrolysis[9]

Objective: To synthesize 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine.

Materials:

  • 2-amino-5-nitropyridine (500 g, 3.6 mol)

  • 10% Sodium hydroxide solution (2000 ml)

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • A mixture of 2-amino-5-nitropyridine (500 g) and 10% sodium hydroxide solution (2000 ml) is refluxed at approximately 102°C for 10 hours.

  • The reaction mixture is cooled and then filtered.

  • The collected filter cake is dissolved in water.

  • The aqueous solution is neutralized with hydrochloric acid, causing the product to precipitate.

  • The precipitate is filtered and dried to yield 2-hydroxy-5-nitropyridine. Expected Yield: 301.7 g (60%).

Protocol 2: Synthesis of 3-Hydroxy-2-nitropyridine via Metal Nitrate/Acetic Anhydride Nitration[11][12]

Objective: To synthesize 3-hydroxy-2-nitropyridine using a method that avoids strong mixed acids.

Materials:

  • 3-Hydroxypyridine (10 g)

  • Ethyl acetate (B1210297) (80 ml)

  • Potassium nitrate (KNO₃) (4.2 g)

  • Acetic anhydride (21 ml)

  • Saturated sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate

  • Activated carbon

Procedure:

  • In a 250 mL three-necked flask, add 3-hydroxypyridine (10 g), ethyl acetate (80 ml), KNO₃ (4.2 g), and acetic anhydride (21 ml).

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction until completion.

  • Cool the reaction to room temperature and filter by suction, washing the filter cake with a small amount of ethyl acetate.

  • Take the filtrate and adjust the pH to neutral using a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool the mixture and filter. Dry the filtrate with anhydrous magnesium sulfate.

  • Filter again and concentrate the filtrate on a rotary evaporator.

  • Dry the resulting solid in an oven to obtain 3-hydroxy-2-nitropyridine. Expected Yield: 11.9 g (81%).

Synthesis and Application Workflows

The following diagrams illustrate the synthetic pathways for key isomers and their subsequent use in drug synthesis.

G cluster_0 Synthesis of 2-Hydroxy-5-nitropyridine cluster_1 Synthesis of 3-Hydroxy-2-nitropyridine cluster_2 Application in Drug Synthesis A0 2-Amino-5-nitropyridine P0 2-Hydroxy-5-nitropyridine A0->P0 10% NaOH, Reflux [4] A1 3-Hydroxypyridine P1 3-Hydroxy-2-nitropyridine A1->P1 KNO₃, Acetic Anhydride [5, 8] P1_app 3-Hydroxy-2-nitropyridine Drug Crizotinib (Tyrosine Kinase Inhibitor) P1_app->Drug Multi-step Synthesis [2]

Caption: Synthetic routes for key hydroxynitropyridine isomers.

G RTK Receptor Tyrosine Kinase (e.g., ALK, HGFR) ADP ADP RTK->ADP Substrate Downstream Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Signal Cell Proliferation & Survival PhosphoSubstrate->Signal Crizotinib Crizotinib (derived from 3-hydroxy-2-nitropyridine) Crizotinib->RTK Inhibition [2]

Caption: Inhibition of Tyrosine Kinase signaling by Crizotinib.

References

A Comparative Guide to 2-Hydroxy-3-nitropyridine and 3-Hydroxy-2-nitropyridine as Chemical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential utility of two isomeric nitropyridine derivatives: 2-hydroxy-3-nitropyridine (B160883) and 3-hydroxy-2-nitropyridine (B88870). These compounds serve as valuable precursors and intermediates in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This document outlines the available synthetic protocols for both isomers, presents quantitative data where accessible, and discusses their established applications.

I. Comparative Synthesis and Yield

Table 1: Comparison of Synthetic Protocols and Yields

ParameterThis compound3-Hydroxy-2-nitropyridine
Starting Material 2-Hydroxypyridine (B17775)3-Hydroxypyridine (B118123)
Nitrating Agent Nitric acid (60-75%)[4]Nitric acid/Sulfuric acid[5] or Potassium nitrate (B79036)/Acetic anhydride[6][7] or Potassium nitrate/Sulfuric acid[8]
Solvent/Medium Pyridine[4]Sulfuric acid[5], Ethyl acetate[6][7]
Reaction Temperature Ice bath, then room temperature[4]Below 30°C to 45°C[5][6][7][9]
Reported Yield Not explicitly quantified in the patent, but described as "high purity"[4]Up to 90%[6]; 81%[6][7][9]; 75%[5]; 49.7%[8]

II. Experimental Protocols

Synthesis of this compound

A preparation method for this compound involves the nitration of 2-hydroxypyridine.[4]

Protocol:

  • Dissolve 2-hydroxypyridine in pyridine (B92270).

  • Place the reaction flask in an ice bath.

  • Dropwise add nitric acid (60-75% mass percent).

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction vessel to half of its original volume.

  • Repeat the addition of nitric acid and stirring process 3-5 times.

  • Neutralize the resulting mixed solution with an alkali (e.g., sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate).

  • The product is then obtained after post-treatment.

This method is reported to yield this compound of high purity, suitable for direct use in subsequent reactions without further purification, and is noted for its reduced environmental impact due to minimal waste generation.[4]

Synthesis of 3-Hydroxy-2-nitropyridine

Several methods for the synthesis of 3-hydroxy-2-nitropyridine have been reported, with variations in the nitrating agent and reaction conditions leading to different yields.

Protocol 1: Using Nitric Acid and Sulfuric Acid [5]

  • Add 3-hydroxypyridine gradually to concentrated sulfuric acid while cooling in an ice-water bath, ensuring the temperature does not exceed 30°C.

  • Gradually add a cold mixture of nitric acid (sp gr 1.50) and concentrated sulfuric acid.

  • Allow the mixture to stand overnight (approximately 16 hours).

  • Pour the reaction mixture into ice and water.

  • Neutralize to a pH of 1 to 4.

  • Extract the product with ether or methylene (B1212753) chloride.

  • Dry the extract over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

  • A yield of 75% is reported for this method.[5]

Protocol 2: Using Potassium Nitrate and Acetic Anhydride (B1165640) [6][7]

  • Add 3-hydroxypyridine, ethyl acetate, potassium nitrate (KNO₃), and acetic anhydride to a three-necked flask.

  • Heat the mixture to 45°C with magnetic stirring.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Wash the solid with a small amount of ethyl acetate.

  • Adjust the pH of the filtrate to neutral with a saturated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • The combined extracts are treated with activated carbon, dried with anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.

  • This method has been reported to produce yields of 81% and up to 90%.[6][7]

III. Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for both this compound and 3-hydroxy-2-nitropyridine.

Synthesis of this compound cluster_0 Synthesis of this compound 2-Hydroxypyridine 2-Hydroxypyridine Nitration Nitration 2-Hydroxypyridine->Nitration Step 1 Nitric Acid (60-75%) in Pyridine Nitric Acid (60-75%) in Pyridine Nitric Acid (60-75%) in Pyridine->Nitration Neutralization Neutralization Nitration->Neutralization Step 2 This compound This compound Neutralization->this compound Step 3

Caption: Synthetic workflow for this compound.

Synthesis of 3-Hydroxy-2-nitropyridine cluster_1 Synthesis of 3-Hydroxy-2-nitropyridine (Method 1) cluster_2 Synthesis of 3-Hydroxy-2-nitropyridine (Method 2) 3-Hydroxypyridine_M1 3-Hydroxypyridine Nitration_M1 Nitration 3-Hydroxypyridine_M1->Nitration_M1 Step 1 Nitric Acid / Sulfuric Acid Nitric Acid / Sulfuric Acid Nitric Acid / Sulfuric Acid->Nitration_M1 Neutralization_M1 Neutralization & Extraction Nitration_M1->Neutralization_M1 Step 2 3-Hydroxy-2-nitropyridine_M1 3-Hydroxy-2-nitropyridine Neutralization_M1->3-Hydroxy-2-nitropyridine_M1 Step 3 3-Hydroxypyridine_M2 3-Hydroxypyridine Nitration_M2 Nitration 3-Hydroxypyridine_M2->Nitration_M2 Step 1 KNO3 / Acetic Anhydride KNO3 / Acetic Anhydride KNO3 / Acetic Anhydride->Nitration_M2 Workup_M2 Workup & Purification Nitration_M2->Workup_M2 Step 2 3-Hydroxy-2-nitropyridine_M2 3-Hydroxy-2-nitropyridine Workup_M2->3-Hydroxy-2-nitropyridine_M2 Step 3

References

A Spectroscopic Investigation of 2-Hydroxy-3-nitropyridine and Its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular changes during chemical reactions is paramount. This guide provides an objective spectroscopic comparison of 2-Hydroxy-3-nitropyridine and two of its key reaction products: 2-Amino-3-hydroxypyridine and 2,3-Dihydroxypyridine. The comparative analysis is supported by experimental data and detailed methodologies to aid in the characterization and understanding of these compounds.

This compound is a versatile starting material in organic synthesis. Its reactivity is largely governed by the electron-withdrawing nitro group, which makes the pyridine (B92270) ring susceptible to both reduction and nucleophilic substitution reactions. This guide focuses on the spectroscopic signatures of the parent compound and the products resulting from these two distinct reaction pathways. The reduction of the nitro group yields 2-Amino-3-hydroxypyridine, a compound with altered electronic properties due to the introduction of an electron-donating amino group. Conversely, nucleophilic substitution of the nitro group, in this case through hydrolysis, leads to the formation of 2,3-Dihydroxypyridine, introducing a second hydroxyl group and significantly changing the molecule's hydrogen bonding capabilities and aromatic character.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 2-Amino-3-hydroxypyridine, and 2,3-Dihydroxypyridine, providing a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆8.02 (dd, 1H), 7.65 (dd, 1H), 6.45 (t, 1H)158.9, 151.3, 137.8, 128.9, 119.5
2-Amino-3-hydroxypyridine [1][2]DMSO-d₆8.85 (s, 1H, OH), 7.20 (dd, 1H), 6.65 (dd, 1H), 6.50 (t, 1H), 5.50 (s, 2H, NH₂)149.8, 143.5, 125.0, 120.3, 115.8
2,3-Dihydroxypyridine [3]DMSO-d₆9.80 (s, 1H, OH), 8.80 (s, 1H, OH), 7.05 (dd, 1H), 6.50 (dd, 1H), 6.40 (t, 1H)155.4, 148.2, 124.7, 119.8, 115.1

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound [4]3400-3200 (O-H), 1640 (C=O, pyridone tautomer), 1530, 1350 (NO₂)140 (M⁺)[5]
2-Amino-3-hydroxypyridine [2]3400-3200 (O-H, N-H), 1620 (C=C), 1580 (N-H bend)110 (M⁺)[6]
2,3-Dihydroxypyridine [3]3400-3200 (O-H), 1650 (C=O, pyridone tautomer), 1600 (C=C)111 (M⁺)

Reaction Pathways and Analysis Workflow

The transformation of this compound into its amino and dihydroxy derivatives follows distinct chemical pathways. The reduction of the nitro group is typically achieved using reducing agents like catalytic hydrogenation or metals in acidic media. Nucleophilic substitution of the nitro group can be accomplished under basic or acidic hydrolysis conditions.

Reaction_Pathway This compound This compound 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine This compound->2-Amino-3-hydroxypyridine Reduction (e.g., H₂, Pd/C) 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine This compound->2,3-Dihydroxypyridine Nucleophilic Substitution (e.g., H₂O, H⁺/OH⁻)

Reaction pathways from this compound.

The spectroscopic analysis of these compounds follows a standardized workflow to ensure accurate identification and characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Start This compound Reaction Reduction or Nucleophilic Substitution Start->Reaction Purification Chromatography / Recrystallization Reaction->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Characterization Structural Elucidation & Comparison NMR->Characterization IR->Characterization MS->Characterization UVVis->Characterization

References

A Comparative Guide to the Regioselectivity of Reactions Involving 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regioselectivity of various chemical reactions involving 2-hydroxy-3-nitropyridine (B160883). Understanding the factors that govern the regiochemical outcome of these reactions is paramount for the targeted synthesis of novel compounds in drug discovery and materials science. This document presents experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of the reactivity of this versatile heterocyclic building block.

Tautomerism: The Key to Understanding Reactivity

This compound exists in a tautomeric equilibrium with its more stable amide form, 3-nitro-2(1H)-pyridone. This equilibrium is crucial as it presents two potential sites for electrophilic attack: the nitrogen and the oxygen atoms of the pyridone ring, making it an ambident nucleophile. The strong electron-withdrawing nature of the nitro group at the 3-position significantly influences the electron density distribution within the pyridine (B92270) ring, thereby dictating the regioselectivity of various reactions.

Alkylation Reactions: A Battle Between N- and O-Substitution

The alkylation of 3-nitro-2(1H)-pyridone is a classic example of ambident nucleophilicity, where the reaction can proceed via either N-alkylation to yield a 1-alkyl-3-nitro-2(1H)-pyridone or O-alkylation to give a 2-alkoxy-3-nitropyridine. The regiochemical outcome is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, and the solvent.

Factors Influencing N- vs. O-Alkylation:
  • Hard and Soft Acids and Bases (HSAB) Theory: According to the HSAB principle, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles favor the softer nitrogen atom.

  • Solvent Polarity: Polar aprotic solvents, which solvate the cation but not the anion, generally favor O-alkylation. In contrast, polar protic solvents can solvate both the cation and the anion, often leading to a higher proportion of N-alkylation.

  • Counter-ion: The nature of the counter-ion associated with the pyridonate anion can influence the accessibility of the nitrogen and oxygen atoms to the electrophile.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the alkylating agent can sterically hinder one of the reaction sites, thereby influencing the regioselectivity.

Quantitative Data for Alkylation of Substituted 2-Pyridones:
2-Pyridone DerivativeAlkylating AgentBaseSolventN:O RatioYield (%)Reference
5-Bromo-2-pyridoneBenzyl (B1604629) bromideK₂CO₃Water (with Tween 20)>5:176[1]
5-Bromo-2-pyridonen-Propyl iodideK₂CO₃Water (with Tween 20)>6:1-[1]
2-PyridoneBenzoylformateP(NMe₂)₃TolueneN-alkylation selectiveGood to excellent[2]

Note: The data presented are for analogous systems and should be interpreted as indicative of the general trends in regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): Activation by the Nitro Group

The electron-withdrawing nitro group at the 3-position, along with the pyridine nitrogen, strongly activates the ring towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group (C2, C4, and C6) are particularly susceptible to nucleophilic attack.

In the case of this compound, the hydroxyl group at the 2-position can be considered a leaving group under certain conditions, although it is generally a poor one. However, in related systems such as 2-chloro-3-nitropyridine, the chlorine atom is readily displaced by nucleophiles.

Comparison with an Alternative Isomer: 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine serves as an interesting alternative for SNAr reactions. In this isomer, the nitro group is para to the C2 position and meta to the C4 and C6 positions. This positioning influences the activation of the ring for nucleophilic attack.

SubstrateNucleophilePosition of AttackProductConditionsReference
2,4-Dichloro-5-nitropyridine (B33049)AmineC44-Amino-2-chloro-5-nitropyridineRoom Temperature[3]
2-Chloro-5-nitropyridine (B43025)AmineC22-Amino-5-nitropyridineReflux in Ethanol[4]

Note: The high regioselectivity observed in 2,4-dichloro-5-nitropyridine for attack at the C4 position is due to the effective delocalization of the negative charge in the Meisenheimer intermediate by the ortho-nitro group.[3]

Acylation Reactions: Targeting the Hydroxyl/Amide Group

Acylation of this compound can occur at either the oxygen or the nitrogen atom. The regioselectivity is expected to be influenced by the acylating agent and the reaction conditions. Given the tautomeric equilibrium, acylation of the more stable 3-nitro-2(1H)-pyridone form is likely to occur on the nitrogen, while direct acylation of the 2-hydroxy tautomer would lead to an O-acylated product.

Due to the lack of specific experimental data for the acylation of this compound, a general protocol for O-acetylation is provided in the experimental section as a starting point for optimization.

Experimental Protocols

General Experimental Protocol for N-Alkylation of 2-Pyridones

This protocol is adapted from a procedure for the N-alkylation of pyridin-4-ol and can be used as a starting point for the alkylation of this compound.[5]

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)

  • Base (e.g., K₂CO₃, NaH) (1.2 eq.)

  • Anhydrous solvent (e.g., DMF, Acetone)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the base portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N- and O-alkylated isomers.

Representative Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of 2-chloro-5-nitropyridine with an amine nucleophile and can be adapted for substrates with other leaving groups.[4]

Materials:

  • Substituted nitropyridine (e.g., 2-chloro-3-nitropyridine) (1.0 eq.)

  • Nucleophile (e.g., primary or secondary amine) (1.1 eq.)

  • Base (e.g., triethylamine, K₂CO₃) (1.2 eq.)

  • Solvent (e.g., Ethanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve the substituted nitropyridine in the chosen solvent.

  • Add the nucleophile to the solution, followed by the base.

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Logic

Tautomerism and Ambident Nucleophilicity

Tautomerism_and_Alkylation cluster_tautomer Tautomeric Equilibrium cluster_alkylation Alkylation (Ambident Nucleophile) 2_hydroxy This compound 2_pyridone 3-Nitro-2(1H)-pyridone (more stable) 2_hydroxy->2_pyridone pyridonate Pyridonate Anion 2_pyridone->pyridonate + Base N_alkylation N-Alkylated Product pyridonate->N_alkylation + R-X (Soft Electrophile) O_alkylation O-Alkylated Product pyridonate->O_alkylation + R-X (Hard Electrophile)

Caption: Tautomerism of this compound and its subsequent alkylation pathways.

Regioselectivity in Nucleophilic Aromatic Substitution

SNAr_Regioselectivity cluster_pathways Potential Attack Sites start 2-LG-3-nitropyridine (LG = Leaving Group) nucleophile Nucleophile (Nu⁻) C2_attack Attack at C2 (ortho to NO₂) nucleophile->C2_attack Favored kinetically (inductive effect) C4_attack Attack at C4 (para to NO₂) nucleophile->C4_attack Favored thermodynamically (resonance stabilization) C6_attack Attack at C6 (ortho to NO₂) nucleophile->C6_attack Possible, may be sterically hindered product Substituted Product C2_attack->product C4_attack->product C6_attack->product

Caption: Factors influencing the regioselectivity of SNAr on a 3-nitropyridine (B142982) ring.

This guide serves as a foundational resource for understanding and predicting the regioselectivity of reactions involving this compound. For specific applications, it is recommended to perform small-scale experiments to optimize reaction conditions for the desired regiochemical outcome.

References

Benchmarking the Reactivity of 2-Hydroxy-3-nitropyridine: A Comparative Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent reactivity of the pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, 2-hydroxy-3-nitropyridine (B160883) stands out as a versatile building block, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] This guide provides a comparative analysis of the reactivity of this compound against other key heterocyclic compounds, supported by experimental data and detailed protocols to inform rational synthetic design.

Comparative Reactivity Analysis

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group, the electron-withdrawing nitro group, and the inherent electron-deficient nature of the pyridine ring. This unique electronic profile dictates its behavior in key chemical transformations such as nucleophilic and electrophilic aromatic substitution reactions.

Tautomerism of 2-Hydroxypyridine Moiety

It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. The position of this equilibrium is influenced by the solvent and the presence of other substituents. This tautomerism significantly impacts the aromaticity and, consequently, the reactivity of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position, coupled with the ring nitrogen, strongly activates the 2- and 6-positions towards nucleophilic attack.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

CompoundLeaving GroupNucleophileReaction ConditionsProductYield (%)Reference
2-Chloro-3-nitropyridine (B167233)ClThiophenolDMF, K₂CO₃, heat2-(Phenylthio)-3-nitropyridineHigh[3]
2-Chloro-5-nitropyridineClThiophenolDMF, K₂CO₃, heat2-(Phenylthio)-5-nitropyridineHigh[3]
2-ChloropyridineClRNH₂Not specified2-(Alkylamino)pyridineVaries[4]
4-ChloropyridineClRNH₂Not specified4-(Alkylamino)pyridineVaries[4]

Note: Direct comparative kinetic data for this compound in SNAr is limited. The table presents data for the closely related 2-chloro-3-nitropyridine to illustrate the activating effect of the nitro group. The hydroxyl group in this compound can be converted to a better leaving group, such as a tosylate, to facilitate SNAr reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an activating group, such as a hydroxyl group, can facilitate these reactions. In this compound, the hydroxyl group directs electrophiles primarily to the positions ortho and para to it, while the nitro group is a strong deactivating group. Nitration of 3-hydroxypyridine (B118123), for instance, occurs at the 2-position when carried out in its conjugate acid form.[5]

Table 2: pKa Values of Selected Pyridine Derivatives

CompoundpKaReference
Pyridine5.25[4]
2-Hydroxypyridine0.75 / 11.62[4]
3-Hydroxypyridine4.86 / 8.72[4]
4-Hydroxypyridine3.27 / 11.09[4]
2-Nitropyridine-0.26[4]
3-Nitropyridine0.81[4]
4-Nitropyridine1.61[4]
This compound Predicted: 8.37[6]

Note: The two pKa values for hydroxypyridines correspond to the protonation of the ring nitrogen and the deprotonation of the hydroxyl group.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized procedure for the reaction of a halo-nitropyridine with a nucleophile, which can be adapted for comparative studies.

Materials:

  • 2-Chloro-3-nitropyridine (or other halo-nitropyridine)

  • Nucleophile (e.g., a thiol or an amine)

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1 equivalent) and anhydrous DMF.

  • Add the nucleophile (1.1 equivalents) to the solution.

  • Add potassium carbonate (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Electrophilic Nitration of a Hydroxypyridine

This protocol describes a common method for the nitration of a hydroxypyridine derivative.[2][7]

Materials:

  • 3-Hydroxypyridine (or other hydroxypyridine)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-hydroxypyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitrated hydroxypyridine.

Mandatory Visualizations

Experimental Workflow for Comparative Reactivity Studies

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Monitoring cluster_analysis Data Analysis cluster_comparison Comparative Analysis A Select Heterocycles (e.g., this compound, 2-Chloropyridine, Pyrimidine) C Set up Parallel Reactions under Identical Conditions (Temperature, Solvent, Stoichiometry) A->C B Prepare Nucleophile/Electrophile Solutions of Known Concentration B->C D Monitor Reaction Progress (TLC, GC, or HPLC) C->D E Quench Reactions at Specific Time Points D->E F Quantify Product Formation and Starting Material Consumption E->F G Calculate Reaction Rates/ Yields for Each Heterocycle F->G H Tabulate and Compare Reactivity Data G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Activation Ligand Growth Factor Ligand->Receptor Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Inhibitor Pyridine-based Kinase Inhibitor (e.g., from 2-hydroxy- 3-nitropyridine) Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

References

A Comparative Guide to Nitrating Agents for the Synthesis of 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydroxy-3-nitropyridine (B160883) is a critical step in the development of various pharmaceutical compounds. The introduction of a nitro group onto the 2-hydroxypyridine (B17775) scaffold can be achieved through various nitrating agents, each with its own set of advantages and disadvantages concerning yield, regioselectivity, safety, and environmental impact. This guide provides an objective comparison of common nitrating agents, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Nitrating Agents

The selection of a nitrating agent significantly impacts the efficiency and outcome of the synthesis of this compound. The following table summarizes the performance of several common nitrating systems based on reported experimental data. It is important to note that some of the cited data pertains to the synthesis of the isomeric 3-hydroxy-2-nitropyridine (B88870), which can often provide a strong indication of the expected performance for the synthesis of this compound due to the similar reactivity of the hydroxypyridine core.

Nitrating Agent/SystemStarting MaterialProductReported YieldKey Observations & Remarks
Nitric Acid in Pyridine (B92270) 2-HydroxypyridineThis compoundHigh purity reported, specific yield not quantified[1]This method is presented as a green and simple process with minimal waste generation. The use of pyridine as a solvent and reagent is a key feature.[1]
Potassium Nitrate (B79036) (KNO₃) in Concentrated Sulfuric Acid (H₂SO₄) 3-Hydroxypyridine3-Hydroxy-2-nitropyridine49.7%[2]Considered a safer and more controllable alternative to traditional mixed acid nitration. It avoids the use of concentrated nitric acid directly and is reported to reduce the formation of oxidative side-products.[2]
Potassium Nitrate (KNO₃) with Acetic Anhydride ((CH₃CO)₂O) 3-Hydroxypyridine3-Hydroxy-2-nitropyridine81%[3]This system offers a high yield under relatively mild conditions. The reaction is typically carried out in a solvent like ethyl acetate (B1210297).
Mixed Acid (Concentrated HNO₃ and H₂SO₄) 3-Hydroxypyridine3-Hydroxy-2-nitropyridineGenerally lower yields (30-40%)This is a conventional method but is often associated with harsh reaction conditions, significant pollution, and corrosion of equipment.
Fuming Nitric Acid and Oleum 3-Hydroxypyridine3-Hydroxy-2-nitropyridineNot specifiedA highly reactive and hazardous system, typically reserved for deactivated substrates.

Experimental Protocols

Detailed methodologies for key nitration procedures are provided below. These protocols are based on published literature and patents and may require optimization for specific laboratory conditions and scales.

Method 1: Nitration using Nitric Acid in Pyridine

This protocol is adapted from a patented method for the synthesis of this compound.[1]

Materials:

  • 2-Hydroxypyridine

  • Nitric Acid (60-75% mass percent)

  • Pyridine

  • Sodium Hydroxide, Sodium Carbonate, or Sodium Bicarbonate for neutralization

  • Ice bath

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath to cool the solution.

  • Slowly add nitric acid (60-75%) dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the reaction flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the pyridine in the reaction flask to half of its original volume.

  • Repeat the dropwise addition of nitric acid and stirring process 3-5 times.

  • After the final reaction cycle, add an alkaline solution (e.g., sodium hydroxide) to the mixed solution to neutralize it.

  • The this compound product is then obtained through post-treatment, which may include filtration, washing, and drying.[1]

Method 2: Nitration using Potassium Nitrate in Concentrated Sulfuric Acid

This protocol is based on a method for the synthesis of 3-hydroxy-2-nitropyridine and can be adapted for 2-hydroxypyridine.[2]

Materials:

  • 2-Hydroxypyridine (or 3-Hydroxypyridine)

  • Anhydrous Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Solid Sodium Bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Dissolve 2-hydroxypyridine in concentrated sulfuric acid in a reaction vessel.

  • Slowly add anhydrous potassium nitrate in batches to the solution. A molar ratio of 1:1.2 (hydroxypyridine to KNO₃) is reported to be optimal for the isomer.[2]

  • Heat the reaction mixture to 40°C and stir for 2 hours.

  • After the reaction is complete, slowly pour the reaction mixture into water until it is fully dissolved.

  • Use solid sodium bicarbonate to adjust the pH of the solution to approximately 6.5.

  • Allow the solution to stand overnight, then filter the precipitate.

  • Dry the collected solid to obtain the nitrated product.[2]

Method 3: Nitration using Potassium Nitrate and Acetic Anhydride

This high-yield protocol is described for the synthesis of 3-hydroxy-2-nitropyridine.[3]

Materials:

  • 2-Hydroxypyridine (or 3-Hydroxypyridine)

  • Potassium Nitrate (KNO₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Ethyl Acetate

  • Saturated Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

Procedure:

  • In a three-necked flask, combine 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.

  • Heat the mixture at 45°C with magnetic stirring until the reaction is complete (monitored by a suitable method like TLC).

  • Cool the reaction mixture to room temperature and filter it with suction, washing the solid with a small amount of ethyl acetate.

  • Take the filtrate and adjust the pH to neutral using a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate 3-4 times.

  • Combine the organic extracts, add activated carbon, and reflux for 1 hour.

  • Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate on a rotary evaporator.

  • Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine. The reported yield for this isomer is 81%.[3]

Experimental Workflow and Signaling Pathways

To visualize the general process of synthesizing this compound, a logical workflow diagram is presented below. This diagram outlines the key steps from starting materials to the final product, applicable to most of the described nitration methods with variations in the specific nitrating agent and workup procedure.

experimental_workflow cluster_start Starting Materials cluster_reaction Nitration Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Hydroxypyridine 2_Hydroxypyridine Reaction_Vessel Reaction Mixture 2_Hydroxypyridine->Reaction_Vessel Nitrating_Agent Nitrating_Agent Nitrating_Agent->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Quenching Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

The nitration of 2-hydroxypyridine is an electrophilic aromatic substitution reaction. The hydroxy group is an activating, ortho-, para-directing group, which means it increases the electron density at positions 3 and 5 of the pyridine ring, making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

signaling_pathway Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitronium_Ion Nitronium Ion (NO₂⁺) Nitrating_Agent->Nitronium_Ion Generation of Electrophile Resonance_Structures Resonance-stabilized intermediate (σ-complex) Attack at C3 Attack at C5 Nitronium_Ion->Resonance_Structures:f1 Electrophilic Attack Nitronium_Ion->Resonance_Structures:f2 2_Hydroxypyridine 2_Hydroxypyridine 2_Hydroxypyridine->Resonance_Structures:f1 2_Hydroxypyridine->Resonance_Structures:f2 Deprotonation Deprotonation Resonance_Structures->Deprotonation Loss of H⁺ Product_Mixture This compound 2-Hydroxy-5-nitropyridine Deprotonation->Product_Mixture

Caption: Electrophilic nitration pathway of 2-hydroxypyridine.

References

Cross-validation of experimental results for 2-Hydroxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for the synthesis of 2-Hydroxy-3-nitropyridine (B160883), a key intermediate in the development of various pharmaceuticals.[1][2] We present a comparative analysis of different synthetic methodologies, supported by experimental data, to offer researchers an objective overview for selecting the most suitable protocol for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound has been approached through several distinct chemical pathways. The choice of method can significantly impact yield, purity, and scalability. Below is a summary of the most common methods with their reported experimental data.

MethodStarting MaterialReagentsReaction ConditionsYield (%)Reference
Method 12-Hydroxypyridine (B17775)Nitric acid (60-75%), Pyridine (B92270)Ice bath, then room temperature for 20-40 minNot explicitly stated, but high purity claimed[3]
Method 23-Hydroxypyridine (B118123)Nitric acid, Sulfuric acid40-45°C~74%[4]
Method 33-HydroxypyridinePotassium nitrate (B79036) (KNO₃), Concentrated sulfuric acid40°C, 2 hours49.7%[5]
Method 43-HydroxypyridineMetal nitrate (e.g., KNO₃), Acetic anhydride, Ethyl acetate45°C81-90%[6][7]

Experimental Protocols

Method 1: Nitration of 2-Hydroxypyridine

This method utilizes the direct nitration of 2-hydroxypyridine in a pyridine solvent.

Procedure:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Place the reaction flask in an ice bath.

  • Slowly add nitric acid (60-75% mass percent) dropwise to the solution.

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for 20-40 minutes.

  • Concentrate the pyridine solvent to half its original volume.

  • Repeat the addition of nitric acid and reaction steps 3-5 times.

  • Neutralize the resulting solution with an alkaline substance (e.g., sodium bicarbonate).

  • The final product, this compound, is obtained after post-treatment.[3]

Method 2: Nitration of 3-Hydroxypyridine with Mixed Acid

A traditional approach involving the nitration of 3-hydroxypyridine using a mixture of nitric and sulfuric acids.

Procedure:

  • With ice water cooling and efficient stirring, gradually add 3-hydroxypyridine to concentrated sulfuric acid, ensuring the temperature does not exceed 30°C.

  • Prepare a cold mixture of nitric acid and concentrated sulfuric acid.

  • Gradually add the cold nitrating mixture to the 3-hydroxypyridine solution over 3-5 hours, maintaining the temperature at 40-45°C without external cooling.

  • Allow the mixture to stand overnight (approximately 16 hours).

  • Pour the reaction mixture into ice and water.

  • Neutralize the solution to a final pH of 1 to 4.

  • Extract the product with ether or methylene (B1212753) chloride.

  • Dry the extract over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the yellow crystalline product.[4]

Method 3: Nitration of 3-Hydroxypyridine with Potassium Nitrate

This method offers an alternative to using concentrated nitric acid directly.

Procedure:

  • Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

  • Slowly add anhydrous potassium nitrate (KNO₃) in batches. The optimal molar ratio of 3-hydroxypyridine to KNO₃ is 1:1.2.

  • Heat the reaction solution to 40°C and stir for 2 hours.

  • Pour the reaction solution into water until it dissolves completely.

  • Adjust the pH of the solution to 6.5 using solid sodium bicarbonate (NaHCO₃).

  • Allow the solution to stand overnight, then filter and dry to obtain 3-hydroxy-2-nitropyridine (B88870).[5]

Method 4: Nitration of 3-Hydroxypyridine with Metal Nitrate and Acetic Anhydride

This newer method avoids the use of strong mineral acids like sulfuric and nitric acid, which can reduce equipment corrosion and environmental impact.[7]

Procedure:

  • In a three-necked flask, combine 3-hydroxypyridine, ethyl acetate, a metal nitrate (such as KNO₃), and acetic anhydride.

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction's completion.

  • After the reaction is complete, cool the mixture to room temperature and filter it through suction.

  • Wash the filtrate with a small amount of ethyl acetate.

  • Neutralize the filtrate with a saturated sodium hydroxide (B78521) (NaOH) solution.

  • Extract the product with ethyl acetate.

  • Treat the extract with activated carbon under reflux for 1 hour, then cool and filter.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Dry the final product in a drying oven to obtain 3-hydroxy-2-nitropyridine.[6][7]

Experimental Workflows

Synthesis_Workflows cluster_1 Method 1: Nitration of 2-Hydroxypyridine cluster_2 Method 2: Nitration of 3-Hydroxypyridine (Mixed Acid) cluster_3 Method 3: Nitration of 3-Hydroxypyridine (KNO3) cluster_4 Method 4: Nitration of 3-Hydroxypyridine (Metal Nitrate/Acetic Anhydride) M1_Start 2-Hydroxypyridine in Pyridine M1_Nitration Nitration with HNO3 (Ice Bath -> RT) M1_Start->M1_Nitration M1_Concentration Concentration M1_Nitration->M1_Concentration M1_Repeat Repeat Nitration (3-5 times) M1_Concentration->M1_Repeat M1_Neutralization Neutralization M1_Repeat->M1_Neutralization M1_Product This compound M1_Neutralization->M1_Product M2_Start 3-Hydroxypyridine in H2SO4 M2_Nitration Nitration with HNO3/H2SO4 (40-45°C) M2_Start->M2_Nitration M2_Quench Quench in Ice/Water M2_Nitration->M2_Quench M2_Neutralize Neutralization M2_Quench->M2_Neutralize M2_Extraction Extraction M2_Neutralize->M2_Extraction M2_Product This compound M2_Extraction->M2_Product M3_Start 3-Hydroxypyridine in H2SO4 M3_Nitration Nitration with KNO3 (40°C) M3_Start->M3_Nitration M3_Quench Pour into Water M3_Nitration->M3_Quench M3_Neutralize Neutralization (NaHCO3) M3_Quench->M3_Neutralize M3_Product This compound M3_Neutralize->M3_Product M4_Start 3-Hydroxypyridine, Ethyl Acetate, KNO3, Acetic Anhydride M4_Reaction Reaction at 45°C M4_Start->M4_Reaction M4_Filtration Filtration M4_Reaction->M4_Filtration M4_Neutralization Neutralization (NaOH) M4_Filtration->M4_Neutralization M4_Extraction Extraction M4_Neutralization->M4_Extraction M4_Purification Purification M4_Extraction->M4_Purification M4_Product This compound M4_Purification->M4_Product

Caption: Comparative workflows for the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor provides insight into the pathways targeted by its derivatives.

Notably, 3-hydroxy-2-nitropyridine is an important intermediate in the synthesis of Crizotinib, a multi-target tyrosine kinase inhibitor.[7] Crizotinib is known to inhibit the hepatocyte growth factor receptor (HGFR) and anaplastic lymphoma kinase (ALK) signaling pathways.[7] Therefore, the synthesis of this compound is a critical step in developing compounds that can modulate these key oncogenic pathways.

Derivatives of nitropyridines have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown activity against various strains of bacteria and fungi.

  • Kinase Inhibition: As exemplified by Crizotinib, nitropyridine-containing compounds can be potent inhibitors of protein kinases involved in cancer progression.[2]

Signaling_Pathway cluster_0 Synthesis and Biological Application Synthesis This compound Synthesis Intermediate Key Intermediate Synthesis->Intermediate yields Crizotinib Crizotinib Intermediate->Crizotinib is a precursor to Bioactive Other Bioactive Molecules Intermediate->Bioactive is a precursor to Inhibition Inhibition Crizotinib->Inhibition Modulation Modulation Bioactive->Modulation ALK_Pathway ALK Signaling Pathway HGFR_Pathway HGFR Signaling Pathway Other_Pathways Other Cellular Pathways Inhibition->ALK_Pathway Inhibition->HGFR_Pathway Modulation->Other_Pathways

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-nitropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-3-nitropyridine. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. The following procedural guidance is based on established safety data and best practices for handling hazardous chemical waste.

Immediate Safety and Hazard Summary

This compound is a hazardous chemical that requires careful handling. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer[1]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated and controlled environment. Environmental release of this compound should be avoided[1].

Quantitative Safety and Handling Data

The following table summarizes key safety and handling information for this compound.

ParameterValue/InformationSource
Hazard Class Hazardous Waste[1]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335), Suspected Carcinogen (H351)[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1][2][3]
Recommended PPE Chemical safety goggles, Chemical-resistant gloves, Lab coat, NIOSH-approved respirator (if dust or aerosols are generated)[1][2][4]
Storage Conditions Cool, dry, well-ventilated area in a tightly sealed, compatible container[1][2][3]
Prohibited Disposal Do not dispose down drains, in regular trash, or allow release into the environment[1][2][5]

Step-by-Step Disposal Protocol

There are no standardized experimental protocols for the in-lab neutralization or deactivation of this compound waste. The recommended and mandatory procedure is to collect and manage it as hazardous waste for professional disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling waste this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible, chemical-resistant gloves.

  • Body Protection: A fully-buttoned lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

All waste handling should ideally be performed within a certified chemical fume hood.

Step 2: Waste Collection and Segregation

Proper containment is the first and most critical step in the disposal process.

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and sealable container that is chemically compatible.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its primary hazards (e.g., "Irritant," "Suspected Carcinogen").

  • Segregation: It is crucial to segregate this waste stream. Do not mix this compound waste with other chemical wastes unless their compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases[1][2][3].

Step 3: Storage of Hazardous Waste

Store the sealed waste container in a designated satellite accumulation area while awaiting pickup. This area must be:

  • Cool, dry, and well-ventilated.

  • Away from heat, ignition sources, and incompatible materials.

Step 4: Spill Management

In the event of a spill:

  • Small Spills: Contain the spill and absorb it with an inert, dry material such as sand, vermiculite, or a non-combustible absorbent[4]. Carefully sweep or scoop up the absorbed material, avoiding the creation of dust, and place it into the designated hazardous waste container[1][4].

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team[4].

Step 5: Professional Disposal

The final disposal of this compound must be conducted by professionals in accordance with all regulations.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company or your institution's EHS department.

  • Regulatory Compliance: Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring the complete and accurate classification and documentation of the waste[3][5].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible, and Sealed Container B->C D Is the waste mixed with other chemicals? C->D E Confirm Compatibility Before Mixing D->E Yes F Segregate from Incompatible Materials (Acids, Bases, Oxidizers) D->F No E->F G Store in a Designated Cool, Dry, and Well-Ventilated Area F->G H Arrange for Pickup by Licensed Waste Disposal Service or Institutional EHS G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-3-nitropyridine

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Summary

This compound is a chemical that poses several health risks. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] Furthermore, it is suspected of causing cancer.[1][4] Adherence to the following safety protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.

PPE CategorySpecificationStandards/References
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[5][6]EN 166 (EU) or NIOSH (US) approved.[1][2][4]
Hand Protection Chemical-resistant, impervious gloves.[5][7][8] Inspect gloves for integrity before each use.[3][9]EU Directive 89/686/EEC and standard EN 374.[5]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or coveralls.[1][2][3] Ensure clothing has a closed front, long sleeves, and tight-fitting cuffs.[10]N/A
Respiratory Protection Small-Scale/Laboratory Use: Use in a well-ventilated area; a chemical fume hood is recommended.[1][3] Large-Scale/Emergency Use: Use a NIOSH/MSHA or European Standard approved respirator if exposure limits are exceeded or irritation is experienced.[4][5]EN 149 (EU) or 29 CFR 1910.134 (OSHA).[4]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from reception to disposal.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][3][4]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][7]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the prescribed PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid chemical.[4][5][7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][9]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed to prevent contamination and exposure.[1][3][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Disposal Plan

1. Waste Classification:

  • Waste containing this compound is classified as hazardous waste.[1]

2. Collection and Labeling:

  • Collect waste residues and contaminated materials in a designated, properly labeled, and sealed container.[1][7]

  • Ensure the waste container is appropriate for hazardous chemical waste.

3. Disposal Procedure:

  • Dispose of the hazardous waste through an approved waste disposal plant.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not release the chemical or its waste into the environment.[1]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][3] If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[1][2][8] Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]

Chemical Spill Workflow:

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Risk) evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->don_ppe contain Contain the Spill (Use absorbent pads or granules) don_ppe->contain cleanup Clean Up Spill (Sweep solid material, avoid dust) contain->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (Collect in a sealed, labeled hazardous waste container) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.